Technical Documentation Center

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride
  • CAS: 1989659-16-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery In the landscape of contemporary drug discovery,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage ‘fail fast, fail cheap’ has never been more pertinent. The attrition of promising drug candidates in late-stage clinical trials due to suboptimal pharmacokinetic and pharmacodynamic profiles represents a significant financial and temporal burden. A primary determinant of a molecule's in vivo behavior is its fundamental physicochemical properties. It is with this understanding that we present this in-depth technical guide on 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride. This document eschews a rigid, templated approach in favor of a narrative that mirrors the logical and iterative process of compound characterization in a real-world drug development setting. As such, we will integrate predictive data with established experimental protocols, providing not just the 'what', but the critical 'why' behind our analytical strategies. This guide is designed to be a self-validating system, wherein computational predictions are presented with the explicit framework for their empirical verification.

Introduction to 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride: A Scaffold of Growing Importance

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a departure from the "flatland" of traditional aromatic scaffolds, providing a more nuanced presentation of functional groups for interaction with biological targets.[1] This unique topology can lead to enhanced binding affinity, improved selectivity, and more favorable physicochemical and pharmacokinetic properties.[2][3]

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride (CAS Number: 1989659-16-6) is a member of this promising class of molecules. It incorporates a constrained azetidine ring fused to a cyclopentane, a motif that can serve as a bioisostere for other cyclic amines, potentially offering novel intellectual property and improved drug-like characteristics. The presence of both a secondary amine and a carboxylic acid functional group makes this molecule's behavior highly dependent on pH, a critical consideration for its transit through the variable pH environments of the human body.

This guide will provide a comprehensive analysis of its key physicochemical properties, offering both in silico predictions and the detailed experimental methodologies required for their validation.

Predicted Physicochemical Properties: An In Silico Starting Point

In the early stages of drug development, before significant quantities of a compound are synthesized, computational methods provide invaluable insights into its likely physicochemical profile.[4][5] These predictions guide initial formulation strategies and help to anticipate potential liabilities.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 191.66 g/mol Conforms to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[6]
pKa Carboxylic Acid: ~3.5-4.5Secondary Amine: ~9.5-10.5The ionization state will vary significantly in different physiological compartments, impacting solubility, permeability, and target binding.[7][8]
LogP (Octanol/Water Partition Coefficient) ~0.5 - 1.5 (for the neutral species)Indicates a relatively hydrophilic character, which can influence absorption and distribution.[9]
Aqueous Solubility pH-dependentExpected to be higher at low and high pH values where the molecule is fully ionized, and lower around its isoelectric point.[10][11]

Note: The above values are estimations based on the chemical structure and common computational algorithms. Experimental verification is essential.

Ionization Constant (pKa): The Master Variable

The pKa values of a drug molecule are arguably among its most influential physicochemical properties, dictating its charge state at a given pH. This, in turn, profoundly affects solubility, lipophilicity, and the ability to cross biological membranes.[9] For 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride, we have two key ionizable groups: the carboxylic acid and the secondary amine.

Causality Behind Experimental Choices

To experimentally determine the pKa values, a method that can accurately track the ionization of both the acidic and basic centers is required. Potentiometric titration is the gold standard for this purpose, as it directly measures the pH changes upon the addition of a titrant, allowing for the precise determination of the pKa.[12][13]

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa values of the carboxylic acid and secondary amine moieties of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride.

Methodology:

  • Sample Preparation: Prepare a 1-5 mM solution of the compound in deionized water or a suitable co-solvent if aqueous solubility is limited. Ensure the initial pH is low (e.g., pH 2) by adding a small amount of 0.1 M HCl to ensure both functional groups are fully protonated.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first inflection point will correspond to the deprotonation of the carboxylic acid, and the second to the deprotonation of the secondary amine.

Visualization of the Titration Workflow

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in H2O prep2 Adjust to pH 2 with HCl prep1->prep2 titrate1 Add increments of 0.1 M NaOH prep2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. Volume of NaOH titrate2->analysis1 analysis2 Identify half-equivalence points analysis1->analysis2 analysis3 Determine pKa values analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Solubility: A Cornerstone of Bioavailability

The aqueous solubility of a drug is a critical factor for its absorption from the gastrointestinal tract and for the development of parenteral formulations.[10][14] For an ionizable compound like 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride, solubility is intrinsically linked to its pKa values and the pH of the surrounding medium.

Causality Behind Experimental Choices

The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[15] It ensures that an equilibrium is reached between the dissolved and undissolved solid, providing a true measure of the saturated concentration. To assess the pH-dependent solubility, this experiment is repeated in a series of buffers covering a physiologically relevant pH range.

Experimental Protocol: pH-Dependent Shake-Flask Solubility

Objective: To determine the aqueous solubility of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Addition: Add an excess amount of the solid compound to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualization of the Solubility Determination Workflow

G cluster_setup Experimental Setup cluster_equilibration Equilibration cluster_analysis Analysis setup1 Prepare buffers at various pHs setup2 Add excess solid compound setup1->setup2 equil Agitate at constant temperature (24-48 hours) setup2->equil analysis1 Separate solid and liquid phases equil->analysis1 analysis2 Quantify dissolved compound by HPLC analysis1->analysis2

Caption: Workflow for pH-dependent solubility determination.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[16] For 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine and cyclopentane rings. The chemical shifts and coupling constants of the protons adjacent to the nitrogen and the carboxylic acid group will be particularly informative.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[17]

  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretch of the carboxylic acid, which often exists as a hydrogen-bonded dimer.

  • C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ will be indicative of the carbonyl group of the carboxylic acid.[18]

  • N-H Stretch: A moderate absorption may be observed around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. Electrospray ionization (ESI) would be a suitable technique for this polar molecule. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Conclusion: A Pathway to Informed Drug Development

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride. By integrating in silico predictions with detailed, field-proven experimental protocols, we have established a robust framework for the characterization of this and similar novel chemical entities. A thorough understanding of properties such as pKa and solubility is not merely an academic exercise; it is a critical prerequisite for the rational design of effective and safe medicines.[19] The methodologies and insights presented herein are intended to empower researchers to make data-driven decisions, thereby de-risking the drug development process and accelerating the journey from the laboratory to the clinic.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Hossain, S., Kabedev, A., Parrow, A., Bergström, C. A. S., & Larsson, P. (n.d.). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning. PMC. Retrieved from [Link]

  • Micheli, A., & Slanina, Z. (2005). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Isayev, O., et al. (2021). Size Doesn't Matter: Predicting Physico- or Biochemical Properties Based on Dozens of Molecules. The Journal of Physical Chemistry Letters.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. PMC. Retrieved from [Link]

  • Haskins, J. B., & Mobley, D. L. (2019). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. Apollo. Retrieved from [Link]

  • Peng, C. R., et al. (2012). Predicting the metabolic pathways of small molecules based on their physicochemical properties. PubMed. Retrieved from [Link]

  • Computational Pharmaceutics Group. (n.d.). Tools-Computational Pharmaceutics Group. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Tools for Solubility Prediction | Request PDF. Retrieved from [Link]

  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Popa, G., & Măruțescu, L. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-400.
  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Tripathi, D. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • Patsnap Synapse. (2024, January 1). How does drug solubility affect drug delivery?. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Trajkovic, J., & Milenkovic, D. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 15-26.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • ResearchGate. (2015, December 1). (PDF) Computational Approaches to Predict pKa Values. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Peng, C. R., et al. (2012). Predicting the Metabolic Pathways of Small Molecules Based on Their Physicochemical Properties. Bentham Science Publishers.
  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2007). Spirocyclic Scaffolds in Medicinal Chemistry.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products - PMC. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • Meloun, M., & Bordovská, S. (2006). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Joshi, K. (n.d.). synthesis and biological screening of new azaspiro[7][20] heptanecarboxylate derivatives. International Journal of Pharmaceutical Sciences and Research.

  • Preprints.org. (2023, December 27). Synthesis of Substituted Pyrrole Derivatives Based on 8- azaspiro[5.6]dodec-10-ene Scaffold. Retrieved from [Link]

Sources

Exploratory

CAS number and molecular weight for 2-Azaspiro[3.4]octane-1-carboxylic acid HCl

Conformationally Restricted Proline Analogues in Drug Discovery: Physicochemical Profiling and Synthetic Integration of 2-Azaspiro[3.4]octane-1-carboxylic acid HCl Executive Summary Spirocyclic amino acids have emerged a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Conformationally Restricted Proline Analogues in Drug Discovery: Physicochemical Profiling and Synthetic Integration of 2-Azaspiro[3.4]octane-1-carboxylic acid HCl

Executive Summary

Spirocyclic amino acids have emerged as transformative building blocks in modern medicinal chemistry. By offering rigidified scaffolds, they dictate peptide backbone conformation, enhance metabolic stability, and improve the overall pharmacokinetic profile of therapeutics[1]. Among these, 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride represents a highly specialized, conformationally restricted proline analogue. By replacing the standard pyrrolidine ring of proline with a spiro-fused bicyclic system, researchers can finely tune the physicochemical properties of peptidomimetics, including lipophilicity, target binding affinity, and resistance to proteolytic degradation[2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural significance, and step-by-step synthetic integration of this critical compound.

Physicochemical Profiling & Structural Significance

Accurate identification and characterization of building blocks are foundational to reproducible drug development. The hydrochloride salt of 2-azaspiro[3.4]octane-1-carboxylic acid is highly favored in synthetic workflows for its enhanced aqueous solubility and stability during long-term storage compared to its free base counterpart.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride
CAS Registry Number 1989659-16-6[3]
Molecular Formula C8H14ClNO2 (or C8H13NO2 · HCl)[4]
Molecular Weight 191.66 g/mol [4]
SMILES String Cl.O=C(O)C1NCC21CCCC2[5]
MDL Number MFCD30342683[5]
LogP (Predicted) -1.54[5]

Mechanistic Insights in Drug Design

The incorporation of 2-azaspiro[3.4]octane-1-carboxylic acid into a peptide sequence fundamentally alters the local conformational landscape. Proline is unique among proteinogenic amino acids because its side chain is cyclized onto the backbone nitrogen, naturally restricting the ϕ (phi) dihedral angle.

The spiro[3.4]octane system introduces extreme steric bulk and ring strain at the α -carbon[6]. This forces the peptide backbone into a highly restricted conformational space, often stabilizing specific secondary structures like β -turns or polyproline helices. Furthermore, the unnatural spirocyclic core masks adjacent amide bonds from recognition by endogenous proteases, significantly extending the plasma half-life of the resulting therapeutic[1].

G S1 2-Azaspiro[3.4]octane Core S2 Steric Bulk & Ring Strain S1->S2 S3 Restricted Phi/Psi Dihedral Angles S2->S3 S4 Enhanced Proteolytic Stability S3->S4 S5 Target Affinity Optimization S3->S5

Logical pathway of spirocyclic conformational restriction in drug design.

Synthetic Integration: Solid-Phase Peptide Synthesis (SPPS)

Integrating highly sterically hindered amino acids like 2-azaspiro[3.4]octane-1-carboxylic acid requires optimized coupling protocols. Standard coupling reagents (e.g., DIC/HOBt) often fail due to the massive steric shielding around the α -carboxylic acid. Therefore, highly reactive uronium-based coupling reagents combined with a strong base are required to drive the acylation reaction to completion.

SPPS A Resin Swelling (DCM/DMF) B Fmoc Deprotection (20% Piperidine) A->B C Spirocycle Coupling (HATU/DIPEA) B->C D Washing & Capping (Ac2O/Pyridine) C->D D->B Next Cycle E Cleavage (TFA/TIPS/H2O) D->E

Step-by-step SPPS workflow for incorporating sterically hindered spirocycles.

Protocol 1: Optimized Coupling of 2-Azaspiro[3.4]octane-1-carboxylic acid

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: This expands the polymer matrix, exposing reactive sites for uniform coupling.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group. Wash thoroughly with DMF (5 x 1 min).

  • Pre-activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-protected 2-azaspiro[3.4]octane-1-carboxylic acid and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate. This exceptional leaving group is mandatory for overcoming the severe steric hindrance of the spirocyclic α -carbon.

  • Coupling: Add the pre-activated mixture to the resin and agitate for 2 to 4 hours at room temperature. For extremely hindered sequences, gentle heating (e.g., 50°C via microwave synthesis) should be applied.

  • Capping: Treat the resin with a capping solution (acetic anhydride/pyridine/DCM) for 10 minutes. Causality: This acetylates any unreacted amines, preventing the formation of complex deletion sequences that are difficult to separate during final purification.

  • Cleavage: Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours. Causality: TIPS acts as a potent carbocation scavenger, preventing the re-alkylation of the peptide by reactive protecting group fragments generated during the harsh acidic cleavage.

Analytical Validation: LC-MS Profiling

To ensure the integrity of the synthesized building block or the final peptide, rigorous analytical validation is required. For 2-azaspiro[3.4]octane-1-carboxylic acid HCl (MW = 191.66 g/mol )[4], the free base molecular weight is 155.19 g/mol . In positive electrospray ionization (ESI+), the expected mass-to-charge ratio ( m/z ) for the [M+H]+ ion is approximately 156.2.

Protocol 2: LC-MS Verification of Molecular Weight

  • Sample Preparation: Dissolve 1 mg of 2-azaspiro[3.4]octane-1-carboxylic acid HCl in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the secondary amine, maximizing the ionization efficiency and signal-to-noise ratio in ESI+ mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Analysis (Self-Validating Step): Extract the chromatogram for m/z 156.2. A single, sharp peak indicates high purity, confirming the identity of the spirocyclic core. The distinct absence of a peak at m/z 192 confirms that the HCl salt dissociates completely in solution, validating both the mass and the salt form.

Sources

Foundational

Escaping Flatland: Solubility and Stability Profiling of 2-Azaspirooctane-1-carboxylic acid hydrochloride

Escaping Flatland: Solubility and Stability Profiling of 2-Azaspiro[1]octane-1-carboxylic acid hydrochloride Executive Summary In modern drug discovery, the over-reliance on planar, sp2 -hybridized aromatic rings has his...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: Solubility and Stability Profiling of 2-Azaspiro[1]octane-1-carboxylic acid hydrochloride

Executive Summary

In modern drug discovery, the over-reliance on planar, sp2 -hybridized aromatic rings has historically led to high attrition rates during clinical development due to poor physicochemical properties, such as low aqueous solubility and rapid metabolic clearance[1]. To circumvent these liabilities, medicinal chemists have increasingly adopted the "Escape from Flatland" paradigm, which emphasizes the incorporation of three-dimensional, sp3 -rich scaffolds[1].

This technical whitepaper provides an in-depth analysis of 2-Azaspiro[1]octane-1-carboxylic acid hydrochloride (CAS: 1989659-16-6) [2]. As a highly versatile spirocyclic building block, this compound offers exceptional structural rigidity, a high fraction of sp3 carbons ( Fsp3​ ), and specific exit vectors that optimize target engagement[3]. By examining its thermodynamic solubility and metabolic stability profiles, we delineate the causality behind its superior performance compared to traditional planar bioisosteres.

Structural Rationale: The Physics of the Spirocyclic Core

The structural anatomy of 2-Azaspiro[1]octane-1-carboxylic acid hydrochloride is deliberately engineered to overcome the thermodynamic and metabolic bottlenecks of drug development:

  • High Fsp3​ Character & Crystal Lattice Disruption: Planar aromatic rings tend to stack efficiently via π−π interactions, creating a high crystal lattice energy that resists dissolution. The perpendicular arrangement of the two rings in the spiro[1]octane core disrupts this efficient packing[4]. A lower lattice energy directly translates to a lower thermodynamic barrier to aqueous solvation[1].

  • Hydrochloride Salt Formulation: The free base of a carboxylic acid/amine zwitterion can sometimes exhibit unpredictable solubility depending on the isoelectric point. Formulating this building block as a hydrochloride salt protonates the secondary amine at the 2-aza position, ensuring a permanent ion-dipole interaction with water molecules upon dissolution, drastically accelerating the kinetic dissolution rate.

  • CYP450 Evasion: The fully saturated sp3 carbons of the spirocyclic core lack the vulnerable π -electron clouds that Cytochrome P450 (CYP450) enzymes typically target for epoxidation or aromatic hydroxylation[4]. Furthermore, the steric bulk surrounding the quaternary spiro carbon shields adjacent bonds from enzymatic attack[5].

Aqueous Solubility Profile & Thermodynamics

The solubility of a drug candidate is a foundational parameter that dictates its bioavailability and assay reliability. The spirocyclic architecture inherently drives higher aqueous solubility by lowering lipophilicity (LogD) while maintaining the molecular volume necessary for target binding[5].

Table 1: Comparative Physicochemical Properties

Data represents generalized trends observed when replacing a planar aromatic core (e.g., indoline-2-carboxylic acid) with a spirocyclic equivalent.

Physicochemical MetricPlanar Aromatic Analog2-Azaspiro[1]octane-1-carboxylic acid HCl
Fsp3​ (Core) Low (< 0.3)High (1.0)
LogD (pH 7.4) ~2.5< 1.0
Thermodynamic Solubility ~50 μg/mL> 500 μg/mL
Crystal Packing Energy High ( π−π stacking)Low (Steric clash prevents stacking)
Protocol 1: Self-Validating Thermodynamic Solubility Assay (Shake-Flask Method)

To ensure trustworthiness, this protocol incorporates internal controls to validate buffer capacity and analytical dynamic range.

  • Preparation: Weigh 2.0 mg of 2-Azaspiro[1]octane-1-carboxylic acid hydrochloride into three separate glass vials.

  • Buffer Addition: Add 1.0 mL of aqueous buffer to each vial to simulate physiological compartments: pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Fasted State Simulated Intestinal Fluid), and pH 7.4 (Phosphate Buffered Saline).

  • Incubation: Shake the vials at 200 rpm at 37°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes. Carefully extract the supernatant.

  • Self-Validation Check: Measure the pH of the supernatant. Causality: The highly acidic HCl salt can overwhelm weak buffers. If the pH has shifted by >0.1 units, the assay must be repeated with a higher capacity buffer.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV or LC-MS/MS against a known standard curve. Include a highly soluble control (Caffeine) and a poorly soluble control (Amiodarone) in the assay run.

SolubilityWorkflow Start Compound: 2-Azaspirooctane-1-carboxylic acid HCl Buffer Add to Aqueous Buffer (pH 1.2, 4.5, 7.4) Start->Buffer Incubate Incubate at 37°C (24-48 hours, 200 rpm) Buffer->Incubate Filter Phase Separation (Centrifugation / Filtration) Incubate->Filter Analyze HPLC-UV / LC-MS Quantification Filter->Analyze Result Calculate Thermodynamic Solubility (μg/mL) Analyze->Result

Thermodynamic solubility experimental workflow for spirocyclic compounds.

Metabolic and Chemical Stability Profile

Metabolic stability dictates the half-life ( t1/2​ ) and dosing frequency of a drug. The 2-azaspiro[1]octane scaffold acts as a robust bioisostere, resisting Phase I oxidative metabolism[6].

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Stability MetricPlanar Aromatic Analog2-Azaspiro[1]octane Core
Half-life ( t1/2​ ) < 15 min> 60 min
Intrinsic Clearance ( CLint​ ) > 100 μL/min/mg< 20 μL/min/mg
Primary Degradation Aromatic hydroxylationHighly resistant to CYP450 oxidation
Protocol 2: In Vitro Intrinsic Clearance ( CLint​ ) Assessment

This protocol isolates CYP450-mediated metabolism from chemical instability by utilizing a minus-cofactor control.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Pre-incubate the HLM suspension with 1 μM of 2-Azaspiro[1]octane-1-carboxylic acid hydrochloride at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (cofactor).

    • Self-Validation Control: Run a parallel incubation replacing NADPH with buffer. If the compound degrades in this minus-NADPH control, it indicates chemical instability (e.g., hydrolysis of the carboxylic acid) rather than CYP-mediated metabolism.

    • Positive Control: Run an incubation with Verapamil (a known high-clearance drug) to validate microsomal enzyme viability.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, extract a 50 μL aliquot.

  • Quenching: Immediately quench the aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the % compound remaining. Calculate the elimination rate constant ( k ) and Intrinsic Clearance ( CLint​ ).

MetabolicStability Prep Prepare Liver Microsomes (Human/Rat) + NADPH Spike Spike Spirocyclic Compound (1 μM) Prep->Spike Timepoints Sample at t=0, 5, 15, 30, 45, 60 min Spike->Timepoints Quench Quench with Cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge (15,000g, 10 min, 4°C) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining) Centrifuge->LCMS Calc Calculate CL_int (Intrinsic Clearance) LCMS->Calc

In vitro microsomal stability and intrinsic clearance (CLint) workflow.

Conclusion

The integration of 2-Azaspiro[1]octane-1-carboxylic acid hydrochloride into drug discovery pipelines represents a scientifically sound strategy for hit-to-lead optimization. By shifting from planar aromatic systems to this sp3 -rich, three-dimensional scaffold, medicinal chemists can fundamentally alter the physicochemical thermodynamics of their molecules[1]. The resulting improvements in aqueous solubility (driven by lattice disruption and the HCl salt form) and metabolic stability (driven by CYP450 evasion) significantly reduce the attrition risks associated with traditional "flatland" chemistry[4].

References

  • NextSDS. "2-azaspiro[1]octane-1-carboxylic acid hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Zheng, Y., Tice, C.M., & Singh, S.B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014. Available at:[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 2009. Available at:[Link]

  • Meyers, J. et al. "Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target – Exploring Options beyond the Flatland." bioRxiv, 2025. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Strategies for 2-Azaspiro[3.4]octane-1-carboxylic Acid Hydrochloride

Introduction & Scientific Rationale The incorporation of spirocyclic scaffolds into drug candidates is a proven strategy to increase the fraction of sp³-hybridized carbons ( Fsp3​ ), which correlates strongly with improv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of spirocyclic scaffolds into drug candidates is a proven strategy to increase the fraction of sp³-hybridized carbons ( Fsp3​ ), which correlates strongly with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability[1]. Specifically, 2-azaspiro[3.4]octane-1-carboxylic acid acts as a rigidified, highly lipophilic bioisostere of proline.

However, handling the commercially available hydrochloride salt of this building block (CAS: 1989659-16-6) presents a distinct synthetic challenge[2]. Because both the secondary azetidine amine and the α -carboxylic acid are unprotected, direct exposure to standard peptide coupling reagents (e.g., EDC, DCC, or HATU) inevitably triggers rapid intermolecular self-condensation, yielding intractable oligomeric mixtures. Furthermore, the α -chiral center (C1) adjacent to the sterically congested spiro-azetidine ring is highly susceptible to base-catalyzed epimerization during carboxylate activation[3].

This application note details field-validated, self-validating protocols to selectively functionalize either the N-terminus (N-acylation) or the C-terminus (C-amidation) of 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride while preserving stereochemical integrity.

Strategic Workflow & Decision Matrix

The synthetic vector dictates the protection strategy. To couple an external amine to the spirocyclic core, the azetidine nitrogen must first be masked (typically via a tert-butyloxycarbonyl, or Boc, group). Conversely, to acylate the azetidine nitrogen, the carboxylic acid can be transiently protected or rendered non-nucleophilic via aqueous alkaline conditions (Schotten-Baumann).

Workflow A 2-Azaspiro[3.4]octane-1-carboxylic acid HCl B Select Coupling Vector A->B C N-Acylation (Amine) B->C Functionalize N-terminus D C-Amidation (Carboxyl) B->D Functionalize C-terminus E Schotten-Baumann (Aq. NaOH / Acid Chloride) C->E F Step 1: N-Protection (Boc2O / Base) D->F H N-Acyl Amino Acid E->H G Step 2: HATU Coupling (R-NH2 / DIPEA) F->G I N-Boc Spiro Amide G->I

Decision tree for amide coupling with unprotected 2-azaspiro[3.4]octane-1-carboxylic acid HCl.

Reagent Selection for Spirocyclic C-Amidation

Due to the extreme steric bulk of the spiro[3.4]octane system, standard carbodiimides (like EDC/HOBt) often suffer from sluggish kinetics, leading to prolonged reaction times that exacerbate epimerization at the C1 position. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier reagent for this scaffold[4][5]. The superior reactivity of HATU stems from the neighboring group effect of the pyridine nitrogen in the HOAt leaving group, which accelerates the aminolysis of the active ester.

Quantitative Comparison of Coupling Reagents
Coupling ReagentTypical Yield (%)Epimerization RiskReaction TimeCausality & Suitability Notes
HATU / DIPEA 85 - 95%Low to Moderate1 - 3 hOptimal. HOAt active ester rapidly undergoes aminolysis, outcompeting base-catalyzed enolization[5].
T3P / Pyridine 70 - 85%Very Low12 - 24 hExcellent for preserving stereocenters, but sterics of the spiro-ring significantly slow down the coupling[4].
EDC / HOBt 40 - 60%High24 h+Not Recommended. Sluggish kinetics allow prolonged exposure to base, leading to racemization and N-acylurea byproducts.
COMU / DIPEA 80 - 90%Low2 - 4 hSafer, non-explosive alternative to HATU. Produces water-soluble byproducts for easier workup.

Experimental Methodologies

Protocol A: C-Amidation (Coupling the Carboxylic Acid)

This two-step protocol ensures the secondary amine is masked prior to carboxylate activation, utilizing HATU to overcome the steric hindrance of the spirocycle.

Step 1: N-Boc Protection

  • Preparation: Suspend 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and HPLC-grade H2​O (0.2 M concentration).

  • Basification: Add Na2​CO3​ (2.5 eq) portion-wise. Causality: The inorganic base neutralizes the HCl salt and deprotonates the amine without causing organic solvent-based side reactions.

  • Protection: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Concentrate in vacuo to remove Dioxane. Acidify the aqueous layer to pH 3-4 using 1M KHSO4​ (avoid strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield 2-(tert-butoxycarbonyl)-2-azaspiro[3.4]octane-1-carboxylic acid.

Step 2: HATU-Mediated Amide Coupling

  • Activation Setup: Dissolve the N-Boc protected spirocyclic acid (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous DMF (0.1 M) under an inert N2​ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Critical Insight: Strict stoichiometric control of DIPEA is required. Excess base promotes the formation of an enolate at the C1 position, destroying the stereocenter[3].

  • Coupling: Cool the reaction vessel to 0 °C. Add HATU (1.1 eq) portion-wise over 5 minutes. Causality: Adding the coupling reagent last at low temperature minimizes the lifetime of the activated HOAt-ester before the amine attacks, suppressing epimerization and limiting the formation of unreactive tetramethylguanidinium byproducts.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor via LC-MS.

  • Purification: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M KHSO4​ , and brine. Dry and purify via flash chromatography.

Protocol B: N-Acylation (Coupling the Azetidine Amine)

If the goal is to synthesize an N-acyl derivative while leaving the carboxylic acid free, Schotten-Baumann conditions are utilized to exploit the differential nucleophilicity of the amine versus the carboxylate.

  • Solvation: Dissolve 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride (1.0 eq) in a biphasic mixture of THF and 1M aqueous NaOH (1:1 v/v) to achieve a 0.2 M concentration.

  • Deprotonation: Ensure the pH is >10. Causality: At this pH, the carboxylic acid is fully deprotonated to a carboxylate anion. The carboxylate is significantly less nucleophilic than the free secondary azetidine amine, ensuring extreme regioselectivity during acylation.

  • Acylation: Cool the vigorously stirring biphasic mixture to 0 °C. Add the desired acid chloride (1.1 eq) dissolved in a minimal amount of THF dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Isolation: Wash the basic aqueous layer once with Diethyl Ether to remove unreacted acid chloride and neutral organic impurities.

  • Precipitation: Carefully acidify the aqueous layer to pH 2-3 using 2M HCl at 0 °C. The N-acylated spirocyclic amino acid will typically precipitate. If no precipitation occurs, extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate.

References

  • 2-azaspiro[3.
  • National Institutes of Health (PMC)
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1)
  • Identification of New Potent GPR119 Agonists by Combining Virtual Screening and Combinatorial Chemistry ACS Publications URL

Sources

Application

Application Note: Utilizing 2-Azaspiro[3.4]octane-1-carboxylic Acid in Fragment-Based Drug Design (FBDD)

Executive Summary & Scientific Rationale Fragment-Based Drug Design (FBDD) has fundamentally transformed early-stage drug discovery by focusing on the screening of low-molecular-weight (<300 Da) libraries to identify hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Fragment-Based Drug Design (FBDD) has fundamentally transformed early-stage drug discovery by focusing on the screening of low-molecular-weight (<300 Da) libraries to identify high-quality starting points for lead generation[1],[2]. Historically, fragment libraries were heavily biased toward planar, sp2-hybridized aromatic rings. While these molecules are easy to synthesize, they often lead to "flat" drug candidates that suffer from poor aqueous solubility, high off-target toxicity, and rapid cytochrome P450-mediated metabolism[3].

To "escape from flatland," modern FBDD campaigns prioritize 3D-rich, conformationally restricted scaffolds[3]. 2-Azaspiro[3.4]octane-1-carboxylic acid represents a privileged spirocyclic fragment. The orthogonal arrangement of its rings projects functional groups into distinct three-dimensional vectors, allowing it to access complex binding pockets (such as the S1/S2 sub-pockets of proteases) that flat aromatics cannot reach[4].

The Causality of Rigidity: The rigid spirocyclic core restricts the molecule's conformational flexibility. When a highly flexible molecule binds to a target, it must freeze into a single conformation, incurring a massive entropic penalty ( −ΔS ). By utilizing a pre-organized, rigid spirocycle, this entropic penalty is paid upfront during chemical synthesis, directly translating to higher binding affinity and superior Ligand Efficiency (LE) during fragment screening.

Physicochemical Profiling

For a fragment to be viable in FBDD, it must adhere to the "Rule of 3" (Ro3) to ensure it has enough chemical space left for downstream elaboration without violating Lipinski's Rule of 5. 2-Azaspiro[3.4]octane-1-carboxylic acid exhibits a near-perfect physicochemical profile for hit-to-lead campaigns[5].

Table 1: Physicochemical Properties vs. FBDD Standards
PropertyFBDD "Rule of 3" Limit2-Azaspiro[3.4]octane-1-carboxylic acidCausality / Strategic Advantage
Molecular Weight ≤ 300 Da155.19 DaLeaves ~350 Da of "growth space" for adding affinity-driving functional groups.
CLogP ≤ 3-1.54Exceptional aqueous solubility; allows screening at high concentrations (mM) without precipitation.
H-Bond Donors ≤ 32 (NH, OH)Sufficient for anchoring to target backbone without excessive desolvation penalties.
H-Bond Acceptors ≤ 33 (N, O, O)Optimal for forming directional dipole interactions within solvent-exposed pockets.
Fsp3 Fraction N/A (Higher is better)0.88High 3D character; provides novel exit vectors and improves metabolic stability.
Rotatable Bonds ≤ 31High rigidity minimizes the entropic penalty upon target binding.

FBDD Screening Cascade & Workflow

The integration of spirocyclic fragments into a screening cascade requires highly sensitive biophysical techniques, as initial binding affinities are typically weak ( Kd​ in the high micromolar to millimolar range)[1].

FBDD_Workflow Lib Spirocyclic Fragment Library (e.g., 2-Azaspiro[3.4]octane) PriScreen Primary Screening (SPR / Ligand-Observed NMR) Identify weak binders (mM - µM Kd) Lib->PriScreen High Concentration Screening (1-5 mM) Xray Structural Validation (X-ray Crystallography) Determine binding mode & exit vectors PriScreen->Xray Hit Triage & Orthogonal Validation Elab Hit Elaboration (Growing, Merging, Linking via -COOH/-NH) Xray->Elab Structure-Guided Design (SBDD)

Figure 1: Standard FBDD screening cascade for spirocyclic fragments.

Experimental Protocols

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: Identify binding events of 2-azaspiro[3.4]octane derivatives to the target protein. Causality Insight: Fragments have extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. SPR is utilized because it captures these transient, low-affinity interactions in real-time without the need for bulky fluorescent labels that could mask the fragment's binding footprint[2].

  • Sensor Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Target an immobilization level of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for low molecular weight analytes.

  • Analyte Preparation: Dissolve the spirocyclic fragment in 100% DMSO to a 50 mM stock. Dilute into the running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20) to a final concentration of 1 mM, ensuring the final DMSO concentration exactly matches the running buffer (typically 5%).

  • Data Acquisition: Inject the fragment over the active and reference flow cells at a high flow rate (50–100 µL/min ). Critical Step: High flow rates are mandatory to minimize mass transport limitations, ensuring the observed rapid kinetics are true binding events and not diffusion artifacts.

  • Analysis: Plot steady-state binding levels against concentration to determine the Kd​ .

Protocol B: Structural Validation via X-Ray Crystallographic Soaking

Objective: Obtain high-resolution 3D coordinates of the fragment bound to the target. Causality Insight: Co-crystallization with fragments often fails because the high ligand concentrations required (10–50 mM) alter the solvent dielectric and precipitate the protein. Soaking pre-formed apo-crystals circumvents this issue, preserving the crystal lattice while driving the binding equilibrium forward[6].

  • Apo-Crystal Growth: Grow diffraction-quality crystals of the target protein using sitting-drop vapor diffusion.

  • Soaking Solution Formulation: Prepare a soaking drop containing the mother liquor, 20% (v/v) glycerol (as a cryoprotectant), and 25 mM of the 2-azaspiro[3.4]octane-1-carboxylic acid fragment.

  • Incubation: Using a loop, transfer the apo-crystal into the soaking drop. Incubate for 2 to 24 hours at 20°C. Note: Prolonged soaking can degrade the lattice; monitor visually for cracking.

  • Harvesting: Flash-freeze the crystal in liquid nitrogen and proceed to X-ray diffraction data collection.

Protocol C: Hit-to-Lead Elaboration (Amide Coupling at C-1)

Objective: Grow the fragment into an adjacent sub-pocket to increase affinity. Causality Insight: The C-1 carboxylic acid of the spirocycle is sterically hindered by the adjacent spiro-center. Standard coupling reagents (like EDC) often yield poor results or cause epimerization. HATU is chosen because the highly reactive 7-azabenzotriazole ester intermediate overcomes steric bulk, ensuring rapid, high-yielding amide bond formation while preserving the C-1 stereocenter.

  • Activation: In a dry vial under nitrogen, dissolve 1.0 eq of 2-azaspiro[3.4]octane-1-carboxylic acid (Boc-protected at N-2) in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., a functionalized aniline designed to reach the S2 pocket). Stir at room temperature for 4 hours.

  • Workup & Deprotection: Quench with saturated NaHCO3​ , extract with EtOAc, and concentrate. To unmask the N-2 vector for further growth, treat the intermediate with 20% TFA in DCM for 1 hour, followed by solvent evaporation.

Case Study: Targeting SARS-CoV-2 3CL Protease

The utility of spirocyclic fragments is perfectly illustrated in the development of non-covalent inhibitors for the SARS-CoV-2 3C-like protease (3CLpro). During the optimization of clinical candidates (such as analogs of Ensitrelvir), researchers needed to fill the S1 and S2 sub-pockets while maintaining metabolic stability[7].

Standard piperidine or cycloalkyl rings suffered from rapid oxidative metabolism. By incorporating spirocyclic motifs (such as 6-oxa-2-azaspiro[3.4]octane and 2-azaspiro[3.4]octane derivatives), researchers successfully achieved a balanced profile. The spirocycle provided the exact 3D spatial geometry required to form tight van der Waals interactions within the protease pockets, driving the IC50​ into the sub-nanomolar range while simultaneously shielding the molecule from CYP450 degradation[4],[7].

Vector_Logic Core 2-Azaspiro[3.4]octane Core Rigid 3D Scaffold Vec1 N-2 Secondary Amine Vector for Urea/Amide/Alkyl Core->Vec1 Vec2 C-1 Carboxylic Acid Vector for Amide/Heterocycle Core->Vec2 Vec3 Spirocyclic Ring System S1/S2 Pocket Hydrophobic Fit Core->Vec3

Figure 2: Exit vector logic for hit elaboration of the 2-Azaspiro[3.4]octane scaffold.

References

  • [3] SpiroChem. Fragment Library | SpiroChem: Collection of sp3-rich fragments. Available at: [Link]

  • [6] National Institutes of Health (PMC). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Available at:[Link]

  • [4] National Institutes of Health (PMC). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Available at:[Link]

  • [7] National Institutes of Health (PMC). Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19. Available at: [Link]

  • [1] Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. Available at: [Link]

  • [2] OBN. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

Sources

Method

Application Note: Comprehensive NMR-Based Structural Elucidation of 2-Azaspiro[3.4]octane-1-carboxylic Acid

Abstract This guide provides a detailed framework for the complete structural and stereochemical characterization of 2-azaspiro[3.4]octane-1-carboxylic acid using a suite of advanced Nuclear Magnetic Resonance (NMR) spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework for the complete structural and stereochemical characterization of 2-azaspiro[3.4]octane-1-carboxylic acid using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a valuable building block in medicinal chemistry, unambiguous confirmation of its unique three-dimensional architecture is critical. We address the inherent characterization challenges posed by its spirocyclic core, the quaternary spirocenter, and the presence of numerous diastereotopic protons. This document outlines optimized protocols for sample preparation and the strategic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments, designed for researchers, chemists, and professionals in drug development.

Introduction: The Structural Challenge

2-Azaspiro[3.4]octane scaffolds are increasingly utilized in drug discovery as rigid, three-dimensional bioisosteres for more common ring systems like piperidine.[1] The molecule 2-azaspiro[3.4]octane-1-carboxylic acid presents a specific set of analytical challenges that render simple 1D NMR insufficient for full characterization:

  • Rigid Spirocyclic System: The fused azetidine and cyclopentane rings restrict conformational flexibility, locking protons into distinct chemical environments.

  • Diastereotopicity: The presence of a stereocenter at C1 renders the geminal protons on the adjacent methylene groups of both rings (C3, C5, and C8) diastereotopic.[2][3] This means that protons on the same carbon are chemically non-equivalent and will appear as distinct signals, each with its own multiplicity, significantly complicating the ¹H NMR spectrum.

  • Quaternary Spirocenter: The spiro-carbon (C4) lacks any attached protons, making it invisible in ¹H NMR and preventing direct one-bond correlation, thus requiring multi-bond correlation experiments for its assignment.

A multi-dimensional NMR approach is therefore not just beneficial, but essential for the complete and accurate assignment of this molecule's constitution and relative stereochemistry.

Master Protocol: From Sample Preparation to Data Acquisition

Protocol for NMR Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. A well-prepared sample ensures optimal shimming, leading to sharp, well-resolved peaks.

Materials:

  • 2-azaspiro[3.4]octane-1-carboxylic acid (5-10 mg for ¹H and routine 2D; 20-50 mg for ¹³C and less sensitive experiments)

  • High-quality 5 mm NMR tubes (unscratched and clean)[4][5]

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice depends on sample solubility and the need to observe the amine and carboxylic acid protons. DMSO-d₆ is often a good starting point as it solubilizes polar compounds and allows for the observation of exchangeable N-H and O-H protons.

  • Glass Pasteur pipette and a small vial.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial. For a standard ¹³C spectrum without extended acquisition times, a higher concentration (20-50 mg) is recommended.[5][6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][6] The ideal sample height in the tube should be 4-5 cm.[5][7]

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette during transfer to the NMR tube.[5][8] Undissolved solids will severely degrade the spectral quality.

  • Transfer: Carefully transfer the clear solution into the NMR tube using the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper stickers or tape on the area of the tube that will be inside the NMR probe.[4][5]

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before starting the experiments.

Logical Workflow for NMR Analysis

A systematic approach ensures that each experiment builds upon the last, leading to a complete and validated structural assignment.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Survey cluster_2D_connect Phase 3: Connectivity Mapping cluster_2D_stereo Phase 4: Stereochemistry cluster_final Phase 5: Final Assignment SamplePrep Sample Preparation H1_NMR 1. Acquire ¹H NMR (Proton Overview) SamplePrep->H1_NMR C13_NMR 2. Acquire ¹³C & DEPT (Carbon Framework) H1_NMR->C13_NMR Structure Complete Structure (Constitution & Stereochemistry) H1_NMR->Structure COSY 3. COSY (H-H Connectivity) C13_NMR->COSY C13_NMR->Structure HSQC 4. HSQC (Direct C-H Attachment) COSY->HSQC COSY->Structure HMBC 5. HMBC (Long-Range C-H Connectivity) HSQC->HMBC HSQC->Structure NOESY 6. NOESY / ROESY (Through-Space Proximity) HMBC->NOESY HMBC->Structure NOESY->Structure

Caption: Logical workflow for NMR-based structure elucidation.

1D NMR Experiments: The First Look

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial overview of the proton environments.

Protocol:

  • Experiment: Standard 1D proton acquisition.

  • Key Parameters:

    • Spectral Width: ~12-16 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on concentration.

Interpretation Insights:

  • Chemical Shift (δ): Protons will be spread across the aliphatic region. The proton at C1 (α to the carboxylic acid and nitrogen) is expected to be the most downfield non-exchangeable proton. Protons α to the nitrogen (C3) will also be downfield relative to the cyclopentane protons.

  • Integration: Will confirm the number of protons in each distinct environment.

  • Multiplicity: Due to the rigid structure, expect complex splitting patterns (e.g., doublet of doublets). The diastereotopic protons on a single methylene carbon will appear as two separate multiplets and will show geminal coupling to each other, in addition to vicinal coupling to adjacent protons.[2]

¹³C NMR & DEPT Spectroscopy

This reveals the carbon backbone of the molecule.

Protocol:

  • Experiment: Proton-decoupled ¹³C acquisition, followed by DEPT-135 and DEPT-90.

  • Key Parameters:

    • Spectral Width: ~0-200 ppm to ensure the carbonyl carbon is observed.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or higher, as ¹³C is much less sensitive than ¹H.

Interpretation Insights:

  • Number of Signals: Eight distinct carbon signals are expected, confirming the molecular formula.

  • Chemical Shift (δ):

    • C=O: ~170-180 ppm (Carboxylic acid).

    • C1 & C3: ~50-70 ppm (Carbons α to nitrogen).

    • C4: ~60-80 ppm (Quaternary spirocenter).

    • CH₂ groups: ~20-40 ppm (Cyclopentane ring).

  • DEPT-135: Will show CH and CH₃ groups as positive peaks and CH₂ groups as negative peaks. This is invaluable for distinguishing the numerous methylene carbons from the methine carbon (C1).

  • DEPT-90: Will show only CH signals (C1), simplifying the spectrum.

  • Quaternary Carbon: The spiro-carbon (C4) and the carbonyl carbon (C=O) will be visible in the broadband ¹³C spectrum but absent in all DEPT spectra.[9]

2D NMR Experiments: Assembling the Puzzle

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] This allows for the mapping of proton spin systems.

Protocol:

  • Experiment: Gradient-selected COSY (gCOSY).

  • Interpretation: A cross-peak between two protons on the 2D map indicates they are J-coupled.[12][13] This will allow you to trace the connectivity within the azetidine ring (H1-H9 and H1-H3 protons) and separately trace the entire cyclopentane ring proton network (H5-H6-H7-H8).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹J_CH coupling).[14][15]

Protocol:

  • Experiment: Multiplicity-edited gradient-selected HSQC (allows differentiation of CH/CH₃ from CH₂ based on phase).

  • Interpretation: Each cross-peak links a specific proton resonance to its corresponding carbon resonance. This is the most reliable way to assign the chemical shifts of protonated carbons. For example, the downfield proton assigned as H1 from the ¹H spectrum will show a correlation to the carbon signal identified as C1 in the ¹³C spectrum. This technique definitively pairs up the ¹H and ¹³C data.[15][16]

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for this molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[17][18]

Protocol:

  • Experiment: Gradient-selected HMBC.

  • Interpretation: This experiment connects the isolated spin systems identified by COSY. Crucially, protons on carbons adjacent to the quaternary spirocenter (e.g., H3, H5, H8) will show a correlation to the C4 carbon signal. This is the only way to unambiguously assign the spiro-carbon. It will also confirm the assignment of the carbonyl carbon through correlations from H1 and H9.

G cluster_mol Key Structural Correlations C1 C1 H1 H1 H9 H9 H1->H9 COSY C3 C3 H1->C3 HMBC H3a H3α H1->H3a COSY H3b H3β H1->H3b COSY COOH COOH H1->COOH HMBC C9 C9 H9->COOH HMBC H3a->H3b COSY C4 C4 (Spiro) H3a->C4 HMBC C5 C5 H5a H5α H5a->C4 HMBC H5b H5β H5a->H5b COSY

Caption: Key COSY (through-bond) and HMBC (long-range) correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[19] This is the definitive experiment for determining the relative stereochemistry of the rigid spirocyclic core.

Protocol:

  • Experiment: 2D NOESY (or ROESY for medium-sized molecules where the NOE might be zero).

  • Key Parameters: A mixing time (d8) of 500-800 ms is a good starting point.

  • Interpretation: A cross-peak between two protons indicates they are spatially proximate (typically < 5 Å).[20][21] For example, a NOESY correlation between the C1 proton and one of the two diastereotopic C8 protons would establish their relative orientation on the same face of the molecule. Analyzing the pattern of NOESY cross-peaks allows for the construction of a 3D model of the molecule.

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts and key correlations for 2-azaspiro[3.4]octane-1-carboxylic acid. Note: Exact values are solvent-dependent.

Atom PositionExperimentExpected δ (ppm)MultiplicityKey 2D Correlations
C=O ¹³C170 - 180-HMBC to H1, H9
C1 ¹³C65 - 75CHHSQC to H1; HMBC to H3, H9, C=O
H1 ¹H4.0 - 4.5dd or tCOSY to H9, H3; NOESY to H8/H5 protons
C3 ¹³C50 - 60CH₂HSQC to H3α/β; HMBC to C1, C4
H3α/β ¹H3.0 - 3.82 x mCOSY to H1, each other; HMBC to C1, C4
C4 ¹³C60 - 80C (quat.)HMBC to H3, H5, H8, H9
C5, C8 ¹³C30 - 40CH₂HSQC to H5α/β, H8α/β
H5α/β, H8α/β ¹H1.8 - 2.54 x mCOSY to H6/H7, each other; HMBC to C4
C6, C7 ¹³C20 - 30CH₂HSQC to H6α/β, H7α/β
H6α/β, H7α/β ¹H1.5 - 2.24 x mCOSY to adjacent CH₂ protons, each other
N-H (H9) ¹HVariablebr sCOSY to H1, H3; HMBC to C1, C3, C4

Conclusion

The structural characterization of 2-azaspiro[3.4]octane-1-carboxylic acid is a prime example of the necessity of a modern, multi-technique NMR approach. While 1D spectra are confounded by signal overlap and complex coupling patterns arising from the molecule's rigid, asymmetric nature, a logical workflow employing 2D correlation experiments provides a clear path to success. COSY and HSQC experiments establish the fundamental C-H framework, HMBC provides the crucial links across the non-protonated spirocenter, and NOESY elucidates the definitive 3D stereochemical arrangement. Following the protocols and interpretative strategies outlined in this guide will enable researchers to achieve complete and unambiguous characterization of this and similarly complex spirocyclic molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. [Link][6]

  • Weizmann Institute of Science. NMR Sample Preparation - NMR Spectroscopy. [Link][5]

  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional NMR COSY Techniques. Organic Chemistry: Current Research. [Link][10]

  • Kovalenko, V., et al. (2021). Synthesis of Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link][1]

  • Reddit discussion on NMR sample preparation. (2021). What are the best practices for sample preparation for NMR analysis?[Link][8]

  • Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Royal Society of Chemistry. [Link][22]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link][2]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link][12]

  • LibreTexts Chemistry. (2015). COSY NMR Spectroscopy. [Link][13]

  • ResearchGate. (n.d.). Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra. [Link][16]

  • LibreTexts Chemistry. (2022). 5.1: COSY Spectra. [Link][23]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][9]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link][14]

  • LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link][24]

  • LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. [Link][19]

  • PubChem. 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride. [Link][25]

  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data… Part 1. [Link][20]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link][17]

  • YouTube. (2026). Diastereotopic Protons Change Everything in NMR. [Link][3]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link][26]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link][15]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link][18]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. PubMed. [Link][27]

  • Gheorghiu, M. D., et al. (2019). ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link][28]

  • YouTube. (2012). How to interpret a NOESY NMR spectrum. [Link][21]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Azaspiro[3.4]octane-1-carboxylic Acid Couplings

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly constrained spirocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly constrained spirocyclic scaffolds. The coupling of 2-azaspiro[3.4]octane-1-carboxylic acid presents a severe topological challenge: the C1-carboxylic acid is wedged directly between the N2-amine and the C3-spiro center. This extreme steric shielding renders standard amide coupling protocols obsolete.

This guide is designed to provide drug development professionals with a mechanistic troubleshooting framework, quantitative reagent profiling, and self-validating protocols to ensure high-yielding amide bond formation.

Section 1: Diagnostic Troubleshooting (Mechanistic Q&A)

Q1: Why do standard carbodiimide (EDC/HOBt or DIC) protocols fail completely with this spirocycle? A1: The failure is rooted in the lifetime and steric bulk of the reactive intermediate. Carbodiimides generate an O-acylisourea intermediate. In unhindered systems, the amine nucleophile attacks this intermediate rapidly. However, the spiro[3.4]octane core physically blocks the trajectory of the incoming amine. This slow nucleophilic attack allows the O-acylisourea to undergo a deleterious, irreversible rearrangement into an unreactive N-acylurea dead-end[1]. Solution: Abandon carbodiimides for this scaffold. Transition to highly reactive, less bulky active esters or acyl fluorides[2].

Q2: I switched to HATU, but LC-MS analysis of my crude mixture shows a +98 Da mass adduct on my amine, with mostly unreacted spirocyclic acid. What happened? A2: You are observing guanidinylation , a classic mechanistic pitfall when using aminium/uronium salts (like HATU or HBTU) with sterically hindered acids. Because the activation of the spirocyclic acid is kinetically slow, unreacted HATU remains in solution. When the amine is added, it directly attacks the electrophilic carbon of HATU rather than the spirocyclic carbonyl, permanently capping your amine with a tetramethyluronium group (+98 Da). Solution: Implement a strict pre-activation step (reacting the acid, HATU, and base for 3 minutes before adding the amine), or switch to a phosphonium reagent (PyAOP) or COMU, which cannot form guanidine adducts.

Q3: My target requires coupling the 2-azaspiro[3.4]octane-1-carboxylic acid to another secondary, sterically hindered amine. Even COMU is giving <10% yield. What is the ultimate fallback? A3: When both the electrophile and nucleophile are sterically encumbered, you must minimize the steric footprint of the leaving group. Active esters (OAt, Oxyma) are still relatively large. The optimal solution is in situ acyl fluoride generation using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The fluorine atom is highly electronegative and extremely small (comparable to hydrogen), allowing the hindered amine to approach the carbonyl carbon with minimal steric repulsion[3],.

Section 2: Strategic Workflows & Mechanistic Pathways

To systematically overcome steric hindrance, reagent selection must be dictated by the steric bulk of the incoming nucleophile.

Workflow Start Evaluate Nucleophile Steric Bulk LowBulk Primary Amine (Low Hindrance) Start->LowBulk HighBulk Secondary/Spiro Amine (High Hindrance) Start->HighBulk COMU COMU / Oxyma Pure + DIPEA (rt or MW) LowBulk->COMU TFFH TFFH (Acyl Fluoride) + Collidine (Heat) HighBulk->TFFH LCMS In-Process Control: LC-MS Monitoring COMU->LCMS TFFH->LCMS

Caption: Decision matrix for selecting coupling strategies based on nucleophile steric hindrance.

Understanding the kinetic competition during HATU activation is critical to preventing side reactions:

Mechanism Acid Spiro Acid + HATU Slow Simultaneous Addition (Kinetic Competition) Acid->Slow Fast Pre-activation (OAt Ester Formation) Acid->Fast Amine1 Add Amine Slow->Amine1 Amine2 Add Amine Fast->Amine2 Guan Guanidinylation (+98 Da Adduct) Amine1->Guan Attack on HATU Product Desired Amide Amine2->Product Attack on Ester

Caption: Mechanistic divergence in HATU couplings: Pre-activation prevents guanidinylation side reactions.

Section 3: Quantitative Reagent Profiling

Selecting the correct reagent requires balancing reactivity against the risk of side reactions (epimerization and guanidinylation). Use the following data table to guide your reagent selection for spirocyclic amino acids.

Coupling ReagentActive Species GeneratedReactivity for Hindered SubstratesRisk of GuanidinylationEpimerization Risk
EDC / HOBt OBt EsterLowNoneLow
HATU OAt EsterHighHigh (if slow activation)Moderate
COMU Oxyma EsterVery HighNoneLow
PyAOP OAt EsterHighNoneModerate
TFFH Acyl FluorideExtremely HighNoneLow
Section 4: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed blindly through steps; use the built-in checkpoints to confirm mechanistic success before committing valuable intermediates.

Protocol A: COMU/Oxyma Pure Coupling (For Primary/Moderately Hindered Amines)

Causality Focus: COMU is chosen over HATU because it utilizes the Oxyma Pure leaving group, which is highly reactive but structurally incapable of causing guanidinylation of the amine[3],.

  • Pre-activation: Dissolve 2-azaspiro[3.4]octane-1-carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.4 eq). Stir at room temperature for exactly 3 to 5 minutes.

  • Self-Validation Checkpoint 1 (Activation): Remove a 1 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (Target Acid Mass + 14 Da). If absent, activation has failed; verify the anhydrous nature of your DMF.

  • Coupling: Add the amine nucleophile (1.0 eq) to the activated mixture.

  • Energy Input: Subject the reaction to microwave irradiation (75°C, 15 minutes)[4] or stir at room temperature for 4–12 hours.

  • Self-Validation Checkpoint 2 (Completion): Perform a colorimetric Kaiser test (if on solid support) or LC-MS (if in solution). The complete disappearance of the free amine mass confirms successful coupling.

Protocol B: In Situ Acyl Fluoride Generation via TFFH (For Severely Hindered Amines)

Causality Focus: When coupling to another spirocycle or secondary amine, active esters are too bulky. TFFH generates an acyl fluoride. The fluorine atom allows attack from highly hindered trajectories[2],.

  • Fluorination: Dissolve the spirocyclic acid (1.5 eq) in anhydrous DCM (0.1 M). Add TFFH (1.5 eq) and 2,4,6-collidine (3.0 eq).

    • Causality Note: Collidine is strictly used instead of DIPEA because it is non-nucleophilic. It acts as an effective acid scavenger without degrading the highly electrophilic acyl fluoride intermediate.

  • Self-Validation Checkpoint 1 (Fluorination): Analyze a direct aliquot via LC-MS or ¹⁹F-NMR. The acyl fluoride is stable enough to be observed directly (Target Acid Mass + 2 Da).

  • Coupling: Add the hindered amine (1.0 eq). Heat the reaction to 40°C under a nitrogen atmosphere for 12–24 hours.

  • Self-Validation Checkpoint 2 (Hydrolysis Check): Monitor the reaction via LC-MS. Acyl fluorides are uniquely stable to hydrolysis compared to active esters. If the reaction stalls, you will see the intact acyl fluoride mass rather than the hydrolyzed starting material, indicating that you need to increase the temperature rather than add more coupling reagent.

Section 5: References
  • CHIMIA. The Synthesis of Sterically Hindered Amides. URL: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. URL: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. URL: [Link]

Sources

Optimization

Technical Support Center: 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride

An in-depth guide to the purification of 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride, designed for drug discovery and development professionals. This document provides a technical support framework through deta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride, designed for drug discovery and development professionals. This document provides a technical support framework through detailed FAQs, a comprehensive troubleshooting guide, and step-by-step protocols.

As a novel spirocyclic amino acid, 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride is a valuable building block in medicinal chemistry, prized for its ability to introduce three-dimensional complexity into drug candidates.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the ultimate biological activity of the final compound. This guide addresses common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride?

A1: Impurities typically originate from the synthetic route used. Common contaminants may include unreacted starting materials, residual solvents used in the reaction, and by-products from the cyclization process.[3] Depending on the synthesis, diastereomeric impurities could also be present if stereocenters are not adequately controlled during the reaction.[4]

Q2: What are the key physicochemical properties to consider for purification?

A2: The compound is a hydrochloride salt of a carboxylic acid, which dictates its solubility profile. Key properties are:

  • High Polarity: The presence of the ammonium and carboxylic acid groups makes it a highly polar, zwitterionic-capable molecule.

  • Solubility: It is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility is significantly lower in less polar organic solvents such as ethyl acetate, dichloromethane, and ethers.[5] The protonated amine (hydrochloride salt) generally increases water solubility compared to the free base.[6]

  • Crystalline Nature: As a salt, it is typically a crystalline solid at room temperature, making recrystallization a viable and preferred primary purification method.

Q3: Which purification methods are most effective for this compound?

A3: The two most suitable methods are:

  • Recrystallization: This is the most efficient and scalable method for removing minor impurities from a crystalline solid. It relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures.[6]

  • Column Chromatography: While less common for polar salts, silica gel chromatography can be used if recrystallization fails to remove closely related impurities. This method separates compounds based on their differential adsorption to the stationary phase.[4][7]

Primary Purification Protocol: Recrystallization

This protocol provides a robust starting point for purifying multi-gram quantities of the target compound. The key is selecting a solvent system where the compound is highly soluble when hot but poorly soluble when cold.

Experimental Protocol: Step-by-Step Recrystallization

  • Solvent System Selection:

    • Rationale: The ideal system consists of a "solvent" in which the compound is soluble at elevated temperatures and an "anti-solvent" in which it is sparingly soluble. The difference in polarity between the two drives precipitation upon cooling.

    • Procedure: Begin by testing solubility in small volumes. A common and effective system for amino acid hydrochlorides is a mixture of a short-chain alcohol and water (e.g., ethanol/water) or an alcohol and a non-polar anti-solvent (e.g., methanol/diethyl ether).[5][6]

  • Dissolution:

    • Rationale: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing crystal yield.

    • Procedure: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary "solvent" (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely. If using a binary system with water, add hot water dropwise until a clear solution is achieved.

  • Hot Filtration (Optional):

    • Rationale: If insoluble particulate impurities (dust, catalysts) are visible in the hot solution, this step removes them before crystallization begins.

    • Procedure: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Crystallization:

    • Rationale: Slow cooling promotes the formation of large, well-defined crystals, which are typically higher in purity as they exclude impurities from their crystal lattice more effectively than rapidly formed small crystals.

    • Procedure: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize the precipitation of the product.

  • Isolation and Washing:

    • Rationale: The crystals are washed with a cold solvent to remove any soluble impurities adhering to their surface without re-dissolving a significant amount of the product.

    • Procedure: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of the cold anti-solvent or the cold recrystallization solvent mixture.

  • Drying:

    • Rationale: Residual solvent must be removed to obtain an accurate yield and prevent interference in subsequent reactions.

    • Procedure: Dry the crystals under high vacuum, potentially with gentle heating (if the compound is thermally stable), until a constant weight is achieved.

Troubleshooting and Advanced Guidance

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Q: My compound will not crystallize from the solution after cooling. What should I do?

A: This indicates the solution is not sufficiently supersaturated. Several techniques can induce crystallization:

  • Seeding: Add a tiny crystal of pure product to the solution. This provides a nucleation site for crystal growth.

  • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass can serve as nucleation points.

  • Add Anti-Solvent: If using a binary system, add a small amount of the anti-solvent dropwise until turbidity persists.

  • Reduce Volume: Evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating to increase the compound's concentration.

Q: I obtained an oil instead of solid crystals ("oiling out"). How can I resolve this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.

  • Solution: Re-heat the solution to dissolve the oil. Add more of the primary solvent to create a more dilute solution and then allow it to cool much more slowly. Alternatively, consider a different solvent system with a lower boiling point.

Q: The purity of my recrystallized product is still below the required specification. What are the next steps?

A: If a single recrystallization is insufficient, you have two primary options:

  • Perform a Second Recrystallization: Repeating the process can often remove remaining impurities. Ensure the crystals are completely redissolved before the second cooling cycle.

  • Switch to Chromatography: If impurities have similar solubility profiles, chromatography may be necessary. For a polar compound like this, Reverse-Phase Chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be effective. Standard silica gel chromatography is also possible but may require a polar mobile phase (e.g., Dichloromethane/Methanol/Ammonia).

Q: My recovery yield is very low. How can I improve it?

A: Low yield is often a consequence of using too much solvent or the product having significant solubility in the cold solvent mixture.

  • Optimization: The most critical factor is using the absolute minimum amount of hot solvent required for complete dissolution. After filtering the crystals, you can try to recover a second crop by concentrating the mother liquor and re-cooling, though this crop may be of lower purity.

Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for purifying and troubleshooting 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride.

PurificationWorkflow start_node start_node process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node action_node action_node crude Crude Product recrystallize Recrystallization crude->recrystallize oiling_out Oiling Out? recrystallize->oiling_out check_purity1 Purity OK? low_yield Low Yield? check_purity1->low_yield Yes re_recrystallize Re-Recrystallize or Use Chromatography check_purity1->re_recrystallize No crystals_form Crystals Form? oiling_out->crystals_form No adjust_solvent Adjust Solvent System (Dilute, Cool Slower) oiling_out->adjust_solvent Yes crystals_form->check_purity1 Yes induce_xtal Induce Crystallization (Seed, Scratch, Concentrate) crystals_form->induce_xtal No final_product Final Pure Product low_yield->final_product No optimize_solvent Optimize Solvent Volume low_yield->optimize_solvent Yes induce_xtal->recrystallize adjust_solvent->recrystallize optimize_solvent->final_product

Caption: A decision workflow for the purification and troubleshooting of 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride.

Data Summary

Table 1: Recommended Solvent Systems for Recrystallization
Solvent 1 (Good Solvent)Solvent 2 (Anti-Solvent)Rationale & Comments
MethanolDiethyl EtherExcellent for highly polar compounds. Methanol provides high solubility, while the addition of non-polar ether effectively induces precipitation.
EthanolWaterA "reverse" system. The compound may be less soluble in pure ethanol than in an ethanol/water mix. Best for impurities that are highly soluble in ethanol but not water.
IsopropanolHexanes / HeptanesSimilar to the Methanol/Ether system but uses less volatile and less flammable solvents. Good for larger scale purifications.
WaterAcetone / IsopropanolThe compound is likely very soluble in water. The addition of a water-miscible organic solvent like acetone will decrease the polarity of the medium and cause crystallization.[6]

References

  • 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.).
  • 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride - PubChemLite. (n.d.).
  • 2-Azaspiro[3.4]octane hydrochloride. (n.d.). Sigma-Aldrich.
  • Synthesis of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes. (n.d.).
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025). ResearchGate.
  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (n.d.). ResearchGate.
  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). RSC Publishing.
  • Azaspiroheptanes and octanes and processes for their production - EP 0550025 A1. (n.d.). European Patent Office.
  • Process for purification of carboxylic acids - US5387713A. (n.d.). Google Patents.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). Radboud Repository.
  • Method for producing amino acid ester hydrochloride - JP2003137850A. (n.d.). Google Patents.
  • Isolation of a Carboxylic acid : r/chemhelp. (2019). Reddit.
  • 2-azaspiro[3.4]octane hydrochloride CAS#: 1414885-15-6. (n.d.). ChemicalBook.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023).
  • 2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester | 885270-86-0. (n.d.). Sigma-Aldrich.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.).
  • Facile Synthesis of 2‐azaspiro[3.4]octane. (n.d.). Rsc.org.
  • Protein purification troubleshooting guide. (n.d.). GE Healthcare.
  • SOLUBILITY DATA SERIES. (n.d.). IUPAC.
  • A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). PMC.
  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science (RSC Publishing). DOI:10.1039/D1SC03615G.
  • Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. (n.d.). ResearchGate.
  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. (n.d.). Scirp.org.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 2-azaspiro[3.4]octane-1-carboxylic acid HCl

Welcome to the technical support guide for 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile spirocyclic building block. This guide provides in-depth, experience-driven answers to common questions, detailed protocols, and the scientific reasoning behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-azaspiro[3.4]octane-1-carboxylic acid HCl poorly soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

This is the most common issue researchers face. The poor solubility is a direct result of the compound's molecular structure. It is the hydrochloride salt of an amino acid.[1] This means it has two key features that dominate its physical properties:

  • Ionic Salt Form: The presence of a protonated secondary amine (ammonium, -NH2+-) and a chloride counter-ion (Cl-) makes the molecule a salt. Salts have strong crystal lattice energy and are inherently polar.

  • Zwitterionic Potential: Although the primary driver of insolubility in nonpolar solvents is the salt form, amino acids can exist as zwitterions (containing both a positive and a negative charge), which also enhances polarity.

These characteristics mean the compound is highly polar and will preferentially dissolve in polar solvents, while having very limited solubility in nonpolar or weakly polar organic solvents.[1][2]

Q2: What are the best initial solvents to try for dissolving the HCl salt form?

If your reaction conditions permit, starting with a polar solvent is the most straightforward approach. Based on the behavior of similar amino acid hydrochlorides, the following solvents are recommended starting points:

  • High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[1]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).[3] These are often effective but can be difficult to remove post-reaction.

Q3: My reaction requires a less polar solvent like DCM or THF. How can I get my compound into solution?

Directly dissolving the HCl salt in these solvents is often futile. The most reliable and standard strategy is to convert the hydrochloride salt into its corresponding free base (the neutral amine form).[1][2] The free base is significantly less polar and, therefore, much more soluble in a wider range of organic solvents.[1] This conversion is a routine procedure, especially before coupling reactions in peptide synthesis.

This is achieved by neutralizing the hydrochloride with a suitable base. A detailed protocol for this in-situ conversion is provided in the "Experimental Protocols" section below.

Q4: Can I just heat the mixture to improve solubility?

Gentle warming can marginally increase solubility and the rate of dissolution.[1][2] However, this is rarely a complete solution for compounds that are fundamentally insoluble in a given solvent.

Caution: Excessive heating should be avoided. Like many complex organic molecules, 2-azaspiro[3.4]octane-1-carboxylic acid could be susceptible to degradation at elevated temperatures. Always monitor the stability of your compound if you choose to apply heat.

Q5: I've tried adding a base to form the free amine, but now I have a different solid (a precipitate) in my flask. What happened?

This is an expected and often positive outcome. When you add a tertiary amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to a suspension of your HCl salt in a solvent like DCM, a neutralization reaction occurs.

R-NH2+Cl- (insoluble) + Et3N -> R-NH2 (soluble) + Et3N-H+Cl- (insoluble precipitate)

The new precipitate you are observing is the hydrochloride salt of the base you added (e.g., triethylamine hydrochloride).[1] Your desired free amine is now dissolved in the solvent. For many applications, this slurry can be used directly in the next reaction step.[1] Alternatively, the salt precipitate can be removed by filtration.

Q6: Are there any other advanced methods if forming the free base is not compatible with my downstream chemistry?

Yes, for specific applications where you must react the salt form in a biphasic system or in a solvent where it is poorly soluble, Phase-Transfer Catalysis (PTC) can be an effective strategy.

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), acts like a detergent, carrying the ionic reactant from an aqueous or solid phase into the organic phase where the reaction can occur.[4][5][6] This technique is particularly useful for increasing the reactivity of nucleophiles that would otherwise be insoluble.[5] PTC can enable faster reactions, reduce the need for difficult polar aprotic solvents, and often leads to higher yields with fewer byproducts.[6]

Troubleshooting Workflow

This diagram outlines the logical progression for addressing solubility issues with 2-azaspiro[3.4]octane-1-carboxylic acid HCl.

G cluster_start cluster_q1 cluster_s1 cluster_q2 cluster_s2 cluster_q3 cluster_s3 cluster_s4 start Start: Poor solubility of 2-azaspiro[3.4]octane-1-carboxylic acid HCl in desired organic solvent q1 Can the reaction be performed in a polar solvent (e.g., DMF, DMSO, MeOH)? start->q1 s1 Solution 1: Use a polar solvent for direct dissolution. Monitor for compatibility with reagents. q1->s1  Yes q2 Is in-situ conversion to the free base compatible with the reaction? q1->q2 No   s2 Solution 2: Perform in-situ free-basing with a tertiary amine. Proceed with the soluble free amine. (See Protocol 1) q2->s2  Yes q3 Is an aqueous workup to isolate the free base feasible? q2->q3 No   s3 Solution 3: Isolate the pure free base via aqueous extraction. Use the isolated, soluble compound. (See Protocol 2) q3->s3  Yes s4 Advanced Strategy: Consider Phase-Transfer Catalysis (PTC) to facilitate reaction in a biphasic system. q3->s4 No  

Caption: Decision workflow for solving solubility issues.

Physicochemical Property Summary

Understanding the properties of both the HCl salt and the predicted properties of its free base is crucial for troubleshooting.

Property2-azaspiro[3.4]octane-1-carboxylic acid HCl 2-azaspiro[3.4]octane-1-carboxylic acid (Free Base) Rationale for Solubility Difference
Form Ionic SaltNeutral, Zwitterionic-capable MoleculeThe HCl salt form has a high crystal lattice energy, making it difficult for nonpolar solvents to break it apart.
Polarity HighModerate to High (but much lower than salt)Removal of the ionic chloride and neutralization of the amine charge significantly reduces overall polarity.[1]
Predicted Solubility Good: Water, MeOH, DMF, DMSO.Poor: DCM, THF, Hexane, Toluene, Ethyl Acetate.[1]Good: DCM, Chloroform, Ethyl Acetate, THF.Moderate: Alcohols.Poor: Water (pH dependent), Hexane.The neutral free base lacks the strong ionic character and is more compatible with a wider range of organic solvents.
Handling Typically a stable, crystalline solid.May be an oil or a lower-melting solid; potentially less stable for long-term storage.Salts are generally more stable and easier to handle as solids than their corresponding free bases.[7]

Experimental Protocols

Protocol 1: In-Situ Conversion to Free Base for Direct Use in Reaction

This is the most common and efficient method when the subsequent reaction is compatible with the presence of a tertiary amine and its hydrochloride salt.

Methodology:

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-azaspiro[3.4]octane-1-carboxylic acid HCl (1.0 equivalent).

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., DCM, THF). The mixture will appear as a suspension or slurry.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm during neutralization.

  • Base Addition: While stirring vigorously, slowly add a tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.05-1.1 equivalents), dropwise.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes.

  • Observation: You will typically observe the initial solid (your starting material) dissolving, while a new, often fine white precipitate (the TEA·HCl or DIPEA·HCl salt) forms.[1]

  • Proceed: The resulting mixture, containing the now-dissolved free amine, can be used directly for the next step (e.g., addition of a coupling agent or electrophile).

Protocol 2: Aqueous Workup for Isolation of the Pure Free Base

Use this method when you need a pure, isolated sample of the free base, or when the tertiary amine hydrochloride salt would interfere with subsequent steps.

Methodology:

  • Dissolution: Dissolve the 2-azaspiro[3.4]octane-1-carboxylic acid HCl in a minimal amount of water.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add a mild inorganic base solution (e.g., 1 M Sodium Bicarbonate, NaHCO₃) with stirring until the pH of the solution is basic (pH 8-9).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM). The free amine will move into the organic layer.[2]

  • Washing: Combine the organic extracts and wash them once with brine (saturated aqueous NaCl solution) to remove the bulk of the residual water.[1]

  • Drying: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the isolated free amine. Verify the structure and purity using appropriate analytical techniques (NMR, LC-MS) before use.

References

  • Phase transfer catalysis (PTC) - operachem. (2023, July 2). operachem. [Link]

  • Phase-transfer catalyst - Wikipedia. (n.d.). Wikipedia. [Link]

  • Industrial Phase Transfer Catalysis - Scientific Update. (2018, April 30). Scientific Update. [Link]

  • Amines as Bases - Chemistry LibreTexts. (2014, August 20). Chemistry LibreTexts. [Link]

Sources

Optimization

Resolving HPLC peak tailing for 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride

Resolving HPLC Peak Tailing for 2-Azaspiro[3.4]octane-1-carboxylic Acid Hydrochloride Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Resolving HPLC Peak Tailing for 2-Azaspiro[3.4]octane-1-carboxylic Acid Hydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals struggling with peak asymmetry when analyzing highly polar, constrained spirocyclic amino acids.

Below, we address the root causes of peak tailing for 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride and provide self-validating protocols to achieve robust, symmetrical peak shapes.

Q1: Why does 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride exhibit severe peak tailing on standard C18 columns?

Expert Insight: Peak tailing for this molecule is rarely a simple method transfer issue; it is rooted in its fundamental chemical structure.

This analyte is a constrained spirocyclic amino acid containing a secondary amine (azetidine/pyrrolidine-like ring) and a carboxylic acid. At a neutral mobile phase pH (pH 5–7), it exists as a highly polar zwitterion . The tailing is primarily caused by secondary ion-exchange interactions—often referred to as the "Velcro effect"[1]. While the hydrophobic spiro-core interacts weakly with the C18 stationary phase, the positively charged secondary amine interacts strongly with negatively charged, ionized residual silanol groups ( SiO− ) on the surface of the silica support[2]. Because this ion-exchange interaction is much slower to reverse than hydrophobic partitioning, the molecules "stick" to the column and elute slowly, dragging out the back half of the peak[1].

Furthermore, because the analyte is supplied as a hydrochloride (HCl) salt , injecting it into a weakly buffered mobile phase creates a localized "salt slug." The sudden influx of chloride ions and protons transiently alters the local pH and ionic strength, disrupting the analyte's ionization state during the injection band and exacerbating peak distortion[3].

Q2: How can I determine if the tailing is a chemical interaction or a physical hardware issue?

Diagnostic Causality: Before altering your chemistry, you must validate that the system hardware is intact. If a physical void has formed at the head of your column, or if a frit is partially blocked, all peaks will tail. If the issue is chemical (silanol interactions), only ionizable compounds will tail, while neutral compounds will remain symmetrical[1].

Follow the diagnostic workflow below to isolate the root cause.

TroubleshootingWorkflow Start Analyze Chromatogram (Tailing Factor > 1.5) CheckGlobal Do neutral peaks (e.g., Uracil) also exhibit tailing? Start->CheckGlobal Physical Physical Issue: Fix void volume, replace frit, or check connections CheckGlobal->Physical Yes Chemical Chemical Issue: Secondary Interactions (Ion-Exchange) CheckGlobal->Chemical No CheckPH Is Mobile Phase pH < 2.5 or > 10.0? Chemical->CheckPH AdjustPH Adjust pH to 2.0 - 2.5 (Protonate Silanols) CheckPH->AdjustPH No CheckBuffer Is Buffer Capacity >= 25 mM to counteract HCl salt? CheckPH->CheckBuffer Yes AdjustBuffer Increase Buffer Concentration or use Ion-Pairing CheckBuffer->AdjustBuffer No CheckColumn Switch to Z-HILIC or Polar-Embedded Column CheckBuffer->CheckColumn Yes

Diagnostic workflow for isolating chemical vs. physical peak tailing in HPLC systems.

Q3: What are the validated, step-by-step protocols to achieve a symmetrical peak?

To establish a self-validating system, you must choose a chromatographic mode that either neutralizes the silanols or utilizes a stationary phase immune to them.

Protocol A: The Z-HILIC Approach (Highly Recommended)

Because 2-azaspiro[3.4]octane-1-carboxylic acid is a highly polar zwitterion, it exhibits poor retention on Reversed-Phase (RP) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. Specifically, a Zwitterionic HILIC (Z-HILIC) column utilizes sulfobetaine groups that carry a net-zero charge, completely eliminating the ion-exchange "Velcro" effect seen in standard silica[4].

  • Step 1: System Suitability Test (SST). Inject Toluene (a void volume marker in HILIC) to ensure baseline system efficiency and confirm no physical voids exist.

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using Formic Acid. (The high buffer concentration is critical to outcompete the HCl salt of the analyte).

    • Mobile Phase B (Organic): 100% Acetonitrile.

  • Step 3: Sample Preparation. Dissolve the 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride standard in a diluent of 75% Acetonitrile / 25% Water. Critical Causality: Dissolving the sample in 100% water will cause severe peak fronting and splitting in HILIC due to solvent mismatch.

  • Step 4: Chromatographic Run. Use an Atlantis BEH Z-HILIC column (or equivalent). Run an isocratic hold at 85% B for 1 minute, followed by a shallow gradient to 60% B over 5 minutes.

Protocol B: Ion-Suppression Reversed-Phase (Alternative)

If HILIC is unavailable, you must force the analyte and the column into a state where secondary interactions are suppressed. By dropping the pH below 2.5, you protonate (neutralize) the residual silanols ( SiO− SiOH )[2].

  • Step 1: SST. Inject Uracil (neutral marker) to validate column bed integrity.

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). TFA acts as both an acidifier and an ion-pairing agent, masking the protonated secondary amine.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Step 3: Column Selection. Install a Polar-Embedded C18 column (e.g., SymmetryShield RP18). The embedded polar groups provide a hydration layer that physically shields the analyte from any remaining active silanols.

  • Step 4: Injection. Limit injection volume to 2 µL to prevent the HCl salt from overwhelming the limited buffering capacity of the TFA.

Q4: How do different column chemistries and mobile phases quantitatively impact the tailing factor?

The table below summarizes expected quantitative outcomes based on the interplay between the analyte's charge state and the stationary phase microenvironment. A Tailing Factor ( Tf​ ) of 1.0 is perfectly symmetrical; Tf​>1.5 is generally unacceptable for quantitation.

Chromatographic ConditionColumn ChemistryAnalyte Charge StateSilanol StateExpected Tailing Factor ( Tf​ )
Neutral RP (Water/ACN, pH 7.0)Standard non-endcapped C18Zwitterion (+/-)Ionized ( SiO− )> 2.5 (Severe)
Low pH RP (0.1% Formic Acid, pH 2.7)Endcapped C18Cation (+)Partially Ionized1.6 - 1.9 (Moderate)
Ion-Pairing RP (0.1% TFA, pH 2.0)Polar-Embedded C18Ion-Paired CationNeutral ( SiOH )1.1 - 1.3 (Excellent)
Buffered Z-HILIC (20mM AmFormate, pH 3.0)BEH Z-HILIC (Sulfobetaine)Zwitterion (+/-)Shielded (Net Zero)0.9 - 1.1 (Optimal)
Q5: FAQs on Edge Cases

Q: I am using Protocol B (Low pH RP), but the peak shape worsens significantly when I inject higher concentrations of the sample. Why? A: You are experiencing localized buffer depletion. The analyte is an HCl salt. At high injection volumes, the concentration of chloride and protons in the sample plug overwhelms the 0.1% TFA mobile phase, causing a localized pH shift and partial de-wetting of the analyte from the ion-pairing agent[3]. Solution: Either decrease the injection volume, or switch to a stronger buffer system (e.g., 25 mM Potassium Phosphate at pH 2.5) if LC-MS compatibility is not required[2].

Q: Can I just add Triethylamine (TEA) to my mobile phase to fix the tailing? A: Historically, adding 10-20 mM TEA was a common practice to intentionally saturate and "mask" active silanols. While this will improve the peak shape of your spirocyclic amine, TEA causes severe ion suppression in mass spectrometry and permanently alters the selectivity of your column. We strongly advise using Z-HILIC or modern polar-embedded columns instead.

Q: Why does my peak split into two distinct, poorly resolved peaks on the C18 column? A: Peak splitting for zwitterions often occurs when the mobile phase pH is too close to one of the analyte's pKa​ values (e.g., operating at pH 2.0 when the carboxylic acid pKa​ is ~2.0). The analyte exists in two different protonation states simultaneously, which partition differently into the stationary phase. Solution: Adjust the pH to be at least 1.5 units away from any pKa​ to ensure the molecule exists in a single, stable ionic state[3].

References
  • HPLC Peak Tailing – Axion Labs. Available at:[Link]

  • Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles – Waters Corporation. Available at:[Link]

  • USP tailing spec question – Chromatography Forum. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Spirocyclic Scaffolds: 2-Azaspiro[3.4]octane vs. 2-Azaspiro[3.3]heptane

In the contemporary landscape of drug discovery, the strategic shift from planar, aromatic systems to three-dimensional (3D) molecular architectures is a well-established principle for enhancing the clinical success of d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of drug discovery, the strategic shift from planar, aromatic systems to three-dimensional (3D) molecular architectures is a well-established principle for enhancing the clinical success of drug candidates. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this "escape from flatland." Their inherent rigidity and defined 3D geometry offer significant advantages in optimizing physicochemical properties and achieving superior target engagement. This guide provides an in-depth comparison of two prominent azaspirocycles: 2-azaspiro[3.4]octane and 2-azaspiro[3.3]heptane, offering field-proven insights for researchers and drug development professionals.

Structural and Conformational Analysis: Rigidity and Vectorial Projection

The fundamental difference between the two scaffolds lies in the size of the carbocyclic ring fused to the central azetidine: a cyclopentane in the [3.4]octane system and a cyclobutane in the [3.3]heptane system. This seemingly minor change has profound implications for the molecule's overall topology, rigidity, and the spatial projection of its substituents.

The 2-azaspiro[3.3]heptane core, composed of two four-membered rings, is conformationally more rigid and strained than the 2-azaspiro[3.4]octane. This increased rigidity can be a distinct advantage, as it reduces the entropic penalty upon binding to a biological target.[1] However, the higher ring strain can also influence chemical stability and synthetic accessibility.

Molecular modeling reveals that while both scaffolds can act as surrogates for common motifs like piperidine, the exit vectors for substituents are different.[2] The 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine, altering the spatial reach of appended functional groups.[1] This allows medicinal chemists to probe novel chemical space that is inaccessible with traditional saturated heterocycles.[3]

G cluster_main Synthesis of a 2-Azaspiro[3.4]octane Precursor start 1,1-Cyclopentanedimethanol step1 Protection & Tosylation start->step1 1. TBSCl, Imidazole 2. TsCl, Pyridine step2 Cyclization with NaH step1->step2 N-Boc amine step3 Deprotection (TBAF) step2->step3 step4 Oxidation (DMP) step3->step4 end_node tert-butyl 6-oxo-2- azaspiro[3.4]octane-2-carboxylate step4->end_node

Diagram 2: Intramolecular Alkylation Workflow. A representative synthetic workflow for a key 2-azaspiro[3.4]octane intermediate.

Synthesis of 2-Azaspiro[3.3]heptane

The construction of the more strained 2-azaspiro[3.3]heptane system often requires more specialized methods. A common strategy involves the sequential ring closure of corresponding 1,3-bis-electrophiles. [4]Efficient, scalable routes to key intermediates like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, sometimes utilizing a [2+2] cycloaddition as a key step. [2][3]While effective, these routes may start from more expensive materials, such as N-Boc-azetidin-3-one, impacting the overall cost of goods. [2]

G cluster_main Synthesis of a 2-Azaspiro[3.3]heptane Precursor start N-Boc-azetidin-3-one step1 Wittig Reaction start->step1 Ph₃P=CH₂ step2 [2+2] Cycloaddition step1->step2 Cl₂C=C=O step3 Reductive Dechlorination step2->step3 Zn powder end_node tert-butyl 6-oxo-2- azaspiro[3.3]heptane-2-carboxylate step3->end_node

Diagram 3: [2+2] Cycloaddition Workflow. A concise route to a key 2-azaspiro[3.3]heptane intermediate.

Applications and Case Studies in Medicinal Chemistry

The true value of a scaffold is demonstrated by its successful application in modulating biological activity and improving pharmacokinetic profiles.

  • 2-Azaspiro[3.3]heptane as a Piperidine Bioisostere: The 2-substituted piperidine is a privileged motif found in numerous FDA-approved drugs. The 1-substituted 2-azaspiro[3.3]heptane has been successfully designed and synthesized as a novel, spirocyclic analogue of this core, demonstrating its potential in creating new intellectual property and exploring unique structure-activity relationships (SAR). [5][6]

  • Case Study: Fetal Hemoglobin (HbF) Inducers: In a search for treatments for β-hemoglobinopathies, a phenotypic screen identified an initial hit compound. Subsequent optimization led to the development of a 2-azaspiro[3.3]heptane derivative that was more rigid and possessed a unique structure. This compound demonstrated a significant, dose-dependent induction of globin switching in vivo, showcasing developable properties and a better safety profile than the standard-of-care, hydroxyurea. The rigid spirocyclic core was crucial for locking in the optimal conformation for activity.

  • 2-Azaspiro[3.4]octane as a Multifunctional Module: The 2-azaspiro[3.4]octane framework has been effectively utilized to create libraries of novel, multifunctional modules for drug discovery. [7][8]Its synthetic tractability allows for the incorporation of diverse functional groups at multiple positions, enabling a broad exploration of chemical space. This makes it an excellent choice for hit-finding and lead optimization campaigns where diverse analogs are required. [9]

Experimental Protocols

To ensure this guide is not merely theoretical but also practical, the following validated protocols are provided.

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

This protocol is adapted from a high-yield intramolecular alkylation approach. [10]

  • Step A: Synthesis of (1-(((tert-butoxycarbonyl)amino)methyl)cyclopentyl)methanol. To a solution of (1-(aminomethyl)cyclopentyl)methanol in dry DCM (10 mL) at 25 °C, add Et₃N (0.67 mL) and di-tert-butyl dicarbonate (0.35 g).

  • Stir the mixture for 12 hours at 25 °C. Monitor reaction completion by TLC.

  • Concentrate the reaction mixture under reduced pressure. Purify the residue via column chromatography to yield the N-Boc protected intermediate.

  • Step B: Tosylation. Dissolve the product from Step A in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride portion-wise and stir for 4 hours.

  • Work up the reaction with aqueous HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the tosylate.

  • Step C: Cyclization. To a solution of the tosylate in dry THF, add sodium hydride (60% dispersion in mineral oil) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate. Purify by column chromatography to yield tert-butyl 2-azaspiro[3.4]octane-2-carboxylate.

  • Step D: Oxidation. Further functionalization, such as oxidation of a hydroxyl group on the cyclopentane ring (if carried from an appropriate starting material), can be achieved using Dess-Martin periodinane to yield the target ketone.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol provides a framework for comparing the metabolic stability of compounds containing either scaffold. The principle relies on incubating the test compound with liver microsomes and measuring its disappearance over time. [11]

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare human liver microsomes (HLM) at a concentration of 20 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a NADPH regenerating solution.

  • Incubation Mixture: In a 96-well plate, combine the HLM solution, buffer, and the test compound (final concentration typically 1 µM). Pre-warm the plate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Interpretation: Quantify the peak area of the parent compound relative to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life indicates greater metabolic stability.

Conclusion and Strategic Recommendations

Both 2-azaspiro[3.4]octane and 2-azaspiro[3.3]heptane are powerful scaffolds that enable the exploration of 3D chemical space and can significantly improve the properties of drug candidates. The choice between them is a strategic decision based on the specific goals of the drug discovery program.

  • Choose 2-Azaspiro[3.3]heptane when:

    • Maximum conformational rigidity is desired to lock in a specific bioactive conformation.

    • The goal is to create a direct, but novel, bioisostere for a 4-substituted piperidine. [1] * A longer, more linear projection of substituents from the core is needed to reach a specific sub-pocket in the target protein. [2]

  • Choose 2-Azaspiro[3.4]octane when:

    • Synthetic accessibility, scalability, and cost are primary concerns. [10] * A versatile platform for creating diverse libraries with multiple exit vectors is required for a lead-finding campaign. [7] * A slightly less strained and potentially more stable core is preferred.

Ultimately, the incorporation of either scaffold must be guided by empirical data. The predictive models for physicochemical properties can be unreliable for these unique topologies, and the "best" scaffold is the one that provides the optimal balance of potency, selectivity, and ADME properties for the specific biological target and therapeutic indication.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2748-2752. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 747-752. [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Lelais, G., & Seebach, D. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Dodge, J. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(17), 3842-3845. [Link]

  • Mykhailiuk, P. K. (2017). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 53(58), 8212-8215. [Link]

  • Dodge, J. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. [Link]

  • Carreira, E. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4834-4837. [Link]

  • Stepan, A. F., et al. (2023). Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. Organic Letters, 25(49), 8848-8853. [Link]

  • Pharma Focus Asia. (2021). Metabolic Stability. [Link]

  • Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2548. [Link]

  • Dodge, J. A., et al. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other related scaffolds. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(3.3)heptane. PubChem Compound Database. [Link]

  • Patel, S. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

Sources

Comparative

Validating the Biological Activity of 2-Azaspiro[3.4]octane-1-carboxylic Acid Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of "escaping flatland" in drug discovery. Traditional flat aromatic rings or simple monocycles like pyrrolidine often suffer from poor aqueous solub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of "escaping flatland" in drug discovery. Traditional flat aromatic rings or simple monocycles like pyrrolidine often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity. The introduction of spirocyclic scaffolds—specifically 2-azaspiro[3.4]octane-1-carboxylic acid derivatives —represents a paradigm shift in bioisosteric replacement.

By replacing standard proline or piperidine-2-carboxylic acid cores with a 2-azaspiro[3.4]octane system, we dramatically increase the fraction of sp3-hybridized carbons ( Fsp3​ ). This structural modification inherently projects functional groups into, optimizing interactions with target proteins while simultaneously improving physicochemical properties[1].

In this guide, we will objectively compare the biological activity, metabolic stability, and binding kinetics of 2-azaspiro[3.4]octane-1-carboxylic acid derivatives against traditional planar and monocyclic alternatives. Furthermore, I will outline robust, self-validating experimental protocols to ensure your validation workflows yield trustworthy, actionable data.

The Mechanistic Rationale for Spirocyclic Bioisosteres

Why does a spirocycle outperform a standard monocycle? The causality lies in conformational restriction and steric shielding.

  • Conformational Locking (Thermodynamic Advantage): In a standard pyrrolidine-2-carboxylic acid (proline), the ring can adopt multiple envelope conformations. Upon binding to a target, the molecule must adopt a single bioactive conformation, incurring a significant entropic penalty ( ΔS ). The spiro fusion between the azetidine and cyclopentane rings in structurally locks the pharmacophore[2]. This pre-organizes the carboxylic acid vector, reducing the entropic penalty and driving higher binding affinity.

  • Metabolic Shielding (Kinetic Advantage): Cytochrome P450 (CYP450) enzymes frequently oxidize the α -carbons of amines. The quaternary spiro carbon in the 2-azaspiro[3.4]octane scaffold introduces steric bulk that physically blocks CYP-mediated α -oxidation. This strategic incorporation of significantly extends the metabolic half-life ( t1/2​ ) of the compound[3].

Comparative Performance Data

To objectively evaluate the performance of the 2-azaspiro[3.4]octane scaffold, we compare it against its traditional monocyclic counterparts. The data below represents a typical lead optimization profile when targeting a generic kinase active site.

Scaffold Fsp3​ Aqueous Solubility (LogS)HLM Stability ( t1/2​ , min)Target Binding Affinity ( KD​ , nM)Off-Target Promiscuity
Pyrrolidine-2-carboxylic acid (Proline core) 0.80-2.115.4120High
Piperidine-2-carboxylic acid 0.83-2.418.295Moderate
2-Azaspiro[3.4]octane-1-carboxylic acid 0.89-1.2> 60.012Low

Note: The spirocyclic derivative demonstrates superior solubility (higher LogS) and metabolic stability due to its elevated Fsp3​ and steric shielding.

Self-Validating Experimental Protocols

To rigorously validate these advantages, we must employ self-validating assay systems. A protocol is only as reliable as its internal controls.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Quantify the kinetic advantage of the spirocyclic shield against CYP450 metabolism. Self-Validation Mechanism: This assay includes positive controls (Verapamil) to confirm microsomal enzyme activity and a negative control (minus-NADPH) to differentiate enzymatic metabolism from chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the synthesized in DMSO[4]. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Control Setup:

    • Test Well: Compound + HLM + NADPH.

    • Positive Control Well: Verapamil (1 µM) + HLM + NADPH (Validates CYP3A4 activity).

    • Negative Control Well: Compound + HLM + Buffer (No NADPH; validates chemical stability).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer a 50 µL aliquot from each well into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Measure the thermodynamic advantage (reduced entropic penalty) of the conformationally locked spirocycle. Self-Validation Mechanism: Utilizes a reference flow cell to subtract non-specific binding and bulk refractive index changes, ensuring the measured KD​ reflects true target engagement.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000-3000 Response Units (RU). Leave Flow Cell 1 unmodified as a reference.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 2-azaspiro[3.4]octane derivative (from 10 µM down to 39 nM) in running buffer (e.g., PBS-P+ with 1% DMSO).

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the samples and the running buffer.

  • Injection: Inject the analyte series over both the active and reference flow cells at a flow rate of 30 µL/min. Use an association time of 120 seconds and a dissociation time of 300 seconds.

  • Data Fitting: Double-reference the raw sensograms (subtracting both the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Validation Workflow Visualization

G Start Compound Library (2-Azaspiro[3.4]octane vs. Pyrrolidine) InVitro In Vitro ADME (Metabolic Stability & Solubility) Start->InVitro Binding Target Binding Affinity (SPR / TR-FRET) Start->Binding HighFsp3 High Fsp3 & 3D Vector (Spirocyclic Advantage) InVitro->HighFsp3 Improved t1/2 LowFsp3 Flat / 2D Vector (Traditional Scaffold) InVitro->LowFsp3 Rapid Clearance Binding->HighFsp3 Enhanced Specificity Binding->LowFsp3 Off-target Binding Lead Lead Optimization Candidate Selection HighFsp3->Lead

Comparative validation workflow for spirocyclic vs. traditional scaffolds.

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 2-Azaspiro(3.4)octane | C7H13N | CID 18187429 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Facile synthesis of 2-azaspiro[3.4]octane Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Validation

Conformational rigidity of 2-azaspiro[3.4]octane-1-carboxylic acid compared to linear analogs

The transition from flat, two-dimensional chemical spaces to complex, three-dimensional architectures is a defining evolution in modern drug discovery. As researchers seek to optimize pharmacokinetic properties and targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, two-dimensional chemical spaces to complex, three-dimensional architectures is a defining evolution in modern drug discovery. As researchers seek to optimize pharmacokinetic properties and target selectivity, spirocyclic scaffolds have emerged as highly effective bioisosteres.

This guide provides an in-depth technical comparison between 2-azaspiro[3.4]octane-1-carboxylic acid —a conformationally restricted proline analog—and its linear or simple monocyclic counterparts. By analyzing the thermodynamic and physicochemical causality behind these structures, this guide equips drug development professionals with the experimental frameworks needed to validate spirocyclic integration.

The Thermodynamic Imperative of Spirocyclic Scaffolds

Linear amino acids (e.g., acyclic aliphatic chains) and simple monocycles (e.g., proline or piperidine derivatives) often suffer from high conformational flexibility. In solution, these molecules exist in a dynamic equilibrium of multiple conformational states.

When a highly flexible linear analog binds to a target protein, it must "freeze" into a single bioactive conformation. This restriction results in a significant loss of conformational entropy, imposing a heavy thermodynamic penalty ( −TΔS>0 ) that reduces the overall Gibbs free energy of binding ( ΔG ).

Conversely, the incorporation of a quaternary spiro carbon in 2-azaspiro[3.4]octane-1-carboxylic acid creates a rigid, distinctly three-dimensional architecture. This structural pre-organization minimizes the entropic penalty upon binding. As highlighted in literature regarding1 [1], the quaternary carbon reduces the penalty for conformational entropy, driving more effective and selective binding compared to planar or flexible compounds. Furthermore, spirocycles balance this rigidity with just enough flexibility to adapt to complex protein pockets, avoiding the permeability issues often associated with linear scaffolds (2 [2]).

ConformationalLogic L Linear Amino Acids (High Flexibility) LE High Entropic Penalty (-TΔS > 0) L->LE S 2-Azaspiro[3.4]octane Core (Quaternary Carbon) SE Pre-organized State (Minimal Entropy Loss) S->SE LO Lower Affinity & Poor Selectivity LE->LO SO Enhanced Affinity & High Selectivity SE->SO

Thermodynamic logic of spirocyclic pre-organization vs. linear flexibility.

Comparative Physicochemical & Thermodynamic Data

The shift from a linear chain to a spirocyclic core fundamentally alters the molecule's physicochemical profile. The table below summarizes the quantitative and qualitative shifts observed when replacing a linear/monocyclic moiety with the 2-azaspiro[3.4]octane system. These trends align with established data demonstrating the3 [3].

PropertyLinear Analog (e.g., Acyclic Aliphatic)Monocyclic Analog (e.g., Proline)Spirocyclic Core (2-Azaspiro[3.4]octane-1-carboxylic acid)
Structural Flexibility High (Multiple rotatable bonds)Moderate (Ring puckering)Rigid (Locked 3D geometry)
Entropic Binding Penalty High (Large −TΔS loss)ModerateLow (Pre-organized conformation)
Aqueous Solubility VariableHighVery High (Driven by optimal 3D vectorization)
Metabolic Stability (HLM) Low (Exposed backbone to CYP450)ModerateHigh (Steric shielding by spiro center)
Target Selectivity Low (Promiscuous binding)ModerateHigh (Defined spatial vector)

Experimental Workflows for Scaffold Validation

To objectively prove the superiority of the 2-azaspiro[3.4]octane scaffold over its linear counterparts, researchers must employ rigorous, self-validating experimental systems. Below are the definitive protocols for thermodynamic profiling and metabolic stability assessment.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamic parameters of binding. It is the only technique that directly measures the enthalpy ( ΔH ) and association constant ( Ka​ ), allowing for the precise calculation of the entropic penalty ( −TΔS ).

Step-by-Step Methodology:

  • Sample Preparation & Dialysis: Dialyze the target protein and the synthesized 2-azaspiro[3.4]octane-1-carboxylic acid (synthesized via established4 [4]) into the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: Even minor mismatches in salt concentration or pH will generate massive heats of dilution during injection, masking the true heat of binding.

  • Titration Setup: Load the target protein into the sample cell ( 10−50μM ) and the spirocyclic ligand into the injection syringe ( 100−500μM ).

  • Execution: Perform 20−30 automated injections of the ligand into the cell at constant temperature ( 25∘C ), recording the thermal power required to maintain zero temperature difference between the sample and reference cells.

  • Self-Validating Control (Blank Injection): Perform an identical titration of the ligand into the buffer alone.

    • System Validation: If the integrated heat from the blank is non-zero, it is mathematically subtracted from the main experiment. This ensures that the final calculated ΔH is exclusively derived from the protein-ligand binding event.

  • Data Extraction: Fit the baseline-corrected data to a one-site binding model to extract ΔH and Ka​ . Calculate entropy using ΔG=−RTln(Ka​)=ΔH−TΔS .

ValidationWorkflow S1 Compound Preparation (Buffer Matching) S2 ITC Titration (Direct ΔH Measurement) S1->S2 S3 Control: Blank Injection (Subtract Heat of Dilution) S2->S3 S4 Thermodynamic Extraction (Calculate -TΔS) S3->S4 S5 Data Validation (ΔG = ΔH - TΔS) S4->S5

Self-validating Isothermal Titration Calorimetry (ITC) workflow.

Protocol B: In Vitro Microsomal Stability Assay (LC-MS/MS)

Spirocyclic scaffolds often exhibit superior half-lives compared to linear analogs because the rigid, bulky quaternary carbon sterically shields adjacent vulnerable C-H bonds from cytochrome P450-mediated oxidation.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1μM solution of 2-azaspiro[3.4]octane-1-carboxylic acid in 100mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5mg/mL .

  • Reaction Initiation: Pre-incubate the mixture at 37∘C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1mM ).

  • Time-Course Quenching: At designated time points ( 0,5,15,30,45,60 minutes), extract a 50μL aliquot and immediately quench it in 150μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP450 enzymes and precipitates the proteins, definitively halting the reaction to ensure accurate time-point validation.

  • Centrifugation & Quantification: Centrifuge the quenched plates at 4000×g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validating Control (Enzyme Viability): Run a parallel assay using a highly cleared positive control (e.g., Verapamil).

    • System Validation: If the positive control is not rapidly depleted, the microsomes are deemed enzymatically inactive, and the assay is automatically rejected. This prevents false-positive stability reporting for the spirocyclic analog.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry | ACS Publications |[Link]

  • Spirocyclic Motifs in Natural Products | PMC - NIH |[Link]

  • Facile Synthesis of 2-azaspiro[3.4]octane | RSC Publishing |[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling spirocyclic amino acid hydrochlorides by treating them as standard organic waste. 2-Azaspiro[1]octane-1-carboxylic acid hydrochloride (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling spirocyclic amino acid hydrochlorides by treating them as standard organic waste. 2-Azaspiro[1]octane-1-carboxylic acid hydrochloride (CAS: 1989659-16-6) is a highly valuable intermediate in drug development, but its status as a hydrochloride salt dictates strict logistical and safety protocols during disposal.

Mishandling this compound—specifically by commingling it with non-halogenated waste streams—not only compromises laboratory safety but also triggers severe regulatory and financial penalties. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this chemical.

Chemical Profile & Risk Assessment

Before initiating any disposal protocol, personnel must understand the inherent hazards and chemical behavior of the compound.

According to GHS classifications, 2-Azaspiro[1]octane-1-carboxylic acid hydrochloride presents the following primary hazards[2]:

  • Skin Irritation 2 (H315): Causes significant skin irritation upon contact.

  • Eye Irritation 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H336): Specific target organ toxicity (single exposure), which may cause respiratory irritation or drowsiness.

The Halogenated Causality: Because this compound is a hydrochloride salt, it dissociates in polar organic solvents to release chloride ions ( Cl− ). If a solution containing this compound is placed into a standard non-halogenated waste carboy, the entire container is legally and chemically reclassified as halogenated waste[3]. Commingling non-halogenated waste with a halogenated compound forces the entire volume to be treated under the more hazardous (and expensive) category[3].

Waste Stream Classification & Data Presentation

To ensure EPA/RCRA compliance, waste containing 2-azaspiro[1]octane-1-carboxylic acid hydrochloride must be strictly segregated. The table below summarizes the quantitative and logistical data for each waste stream.

Waste StateMatrix / SolventPrimary HazardEPA/RCRA ClassificationRequired Treatment / Disposal Method
Solid Powder, Crystals, Filter CakeH315, H319, H336Hazardous Solid WasteHigh-Temperature Incineration
Liquid (Organic) DCM, MeOH, DMF, etc.Flammable, HalogenatedHalogenated Organic WasteRotary Kiln Incineration with Caustic Scrubbing[4]
Liquid (Aqueous) Water, Aqueous BuffersAcidic (pH < 7), IrritantAqueous Hazardous WasteNeutralization (pH 6-8), then specialized treatment

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system. By integrating pH checks and visual verifications, these steps prevent runaway reactions and ensure regulatory compliance at the point of generation[5].

Protocol A: Solid Waste Disposal (Unused Product or Spills)
  • PPE Verification: Don nitrile gloves, tightly fitting safety goggles, and a standard laboratory coat.

  • Collection: Using a static-free, chemically inert scoop, carefully collect the solid waste. If responding to a spill, lightly dampen the powder with water to prevent aerosolization before sweeping.

  • Containment: Transfer the material into a chemically compatible, sealable container (e.g., an HDPE wide-mouth jar).

  • Labeling: Explicitly label the container as "Hazardous Solid Waste - Halogenated Organic Salt (Contains 2-Azaspiro[1]octane-1-carboxylic acid HCl)".

  • Storage: Store in a designated secondary containment bin away from strong oxidizers or strong bases until environmental health and safety (EHS) pickup.

Protocol B: Organic Liquid Waste (Halogenated Stream)
  • Solvent Verification: Confirm the solvent matrix. Regardless of whether the solvent itself is halogenated (like DCM) or non-halogenated (like Methanol), the presence of the hydrochloride salt mandates halogenated disposal[3].

  • Transfer: Slowly pour the solution into a designated, red-coded "Halogenated Organic Waste" carboy using a funnel to prevent splashing.

  • Validation: Visually inspect the carboy for any signs of gas evolution or exothermic reaction.

  • Storage: Cap the carboy securely and store it in a vented, flame-proof cabinet. Never mix this stream with standard non-halogenated waste[5].

Protocol C: Aqueous Liquid Waste Neutralization
  • Initial Assessment: Measure the initial pH of the aqueous waste using calibrated pH paper or a probe. The dissociation of the hydrochloride salt will render the solution acidic.

  • Neutralization: While stirring continuously, slowly add a mild base (e.g., 1MNaOH or saturated NaHCO3​ solution) dropwise.

  • Validation: Monitor the pH until it stabilizes strictly between 6.0 and 8.0 .

  • Disposal: Transfer the neutralized solution to an "Aqueous Hazardous Waste" container. Note: Do not pour down the drain unless explicit institutional and local POTW (Publicly Owned Treatment Works) approval is granted.

Mechanistic Rationale: The Fate of Halogenated Waste

Why is the segregation of this hydrochloride salt so critical? Under EPA RCRA guidelines, halogenated organic wastes must be managed strictly from "cradle to grave"[5].

If halogenated waste is incinerated at standard temperatures, the chloride ions react with organic matter to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). To prevent this, halogenated waste requires specific disposal technologies—primarily high-temperature liquid injection or rotary kiln incineration[4]. These specialized incinerators operate at extreme temperatures and utilize caustic scrubbing systems to neutralize the resulting hydrogen chloride ( HCl ) gas before it can be released into the atmosphere[4].

Disposal Workflow Visualization

The following decision tree illustrates the logical routing for 2-azaspiro[1]octane-1-carboxylic acid hydrochloride waste streams to ensure compliance and cost-efficiency.

G Start 2-Azaspiro[3.4]octane-1-carboxylic acid HCl Waste State Determine Waste State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Contains Cl- Org Organic Solvent Liquid->Org Organic Aq Aqueous Solution Liquid->Aq Aqueous Org->Halogenated Contains Cl- Neutralize Neutralize to pH 6-8 Aq->Neutralize Acidic Incinerate High-Temp Incineration (EPA Compliant) Halogenated->Incinerate AqWaste Aqueous Waste Stream Neutralize->AqWaste pH Checked AqWaste->Incinerate or specialized treatment

Workflow for the classification and disposal of 2-Azaspiro[1]octane-1-carboxylic acid HCl waste.

References

  • Title: 2-azaspiro[1]octane-1-carboxylic acid hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.